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  • Product: Furo[3,2-b]pyridine-5-methanamine
  • CAS: 193750-82-2

Core Science & Biosynthesis

Foundational

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Presumed Mechanism of Action of Furo[3,2-b]pyridine-5-methanamine Abstract The furo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of Furo[3,2-b]pyridine-5-methanamine

Abstract

The furo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While direct experimental data on the mechanism of action for Furo[3,2-b]pyridine-5-methanamine is not extensively documented in publicly available literature, this guide synthesizes the wealth of information on the furo[3,2-b]pyridine core to propose its likely biological activities and mechanisms of action. This document will delve into the established roles of furo[3,2-b]pyridine derivatives as potent kinase inhibitors and modulators of critical signaling pathways, providing a foundational understanding for future research and drug development efforts centered on Furo[3,2-b]pyridine-5-methanamine.

The Furo[3,2-b]pyridine Core: A Foundation for Potent Bioactivity

The furo[3,2-b]pyridine heterocyclic system has garnered significant interest in medicinal chemistry due to its rigid, planar structure and unique electronic properties.[1][3] This scaffold serves as a versatile template for the design of highly selective and potent therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.[1] The biological versatility of this core is attributed to its ability to engage with a variety of biological targets, leading to a range of pharmacological effects.[2]

Primary Putative Mechanisms of Action

Based on extensive research into derivatives of the furo[3,2-b]pyridine scaffold, two primary mechanisms of action are proposed for Furo[3,2-b]pyridine-5-methanamine: kinase inhibition and modulation of the Hedgehog signaling pathway.

Kinase Inhibition: Targeting Key Regulators of Cellular Processes

Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potent and selective inhibitory activity against several protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2]

  • Cdc2-like Kinases (CLKs): A significant body of evidence points to furo[3,2-b]pyridine derivatives as potent inhibitors of CLKs, specifically CLK1, CLK2, and CLK4.[2][4][5] These serine/threonine kinases are integral to the regulation of pre-mRNA splicing, a fundamental process for gene expression.[2] The dysregulation of splicing is a known characteristic of many cancers, positioning CLK inhibitors as a promising therapeutic avenue.[1] The chemical probe MU1210, a 3,5-disubstituted furo[3,2-b]pyridine derivative, is a notable example of a potent CLK inhibitor.[2]

  • Homeodomain-Interacting Protein Kinases (HIPKs): Certain furo[3,2-b]pyridine derivatives have also been identified as highly selective inhibitors of HIPKs.[2][3] HIPKs are involved in a variety of signaling pathways that govern cell differentiation, proliferation, and apoptosis.[2] The ability to selectively inhibit HIPKs opens up new possibilities for therapeutic strategies targeting these kinases.

  • Cyclin-Dependent Kinase 2 (CDK2): Some furo[2,3-b]pyridine derivatives, a related isomeric scaffold, have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[3] Inhibition of CDK2 can induce cell cycle arrest, a validated strategy in cancer therapy.[3]

The methanamine group at the 5-position of the furo[3,2-b]pyridine core in the subject molecule could potentially influence its binding affinity and selectivity for various kinase targets. Further investigation is required to elucidate its specific kinase inhibition profile.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[2][4] Aberrant activation of this pathway is implicated in the development and progression of several cancers. Furo[3,2-b]pyridine derivatives have been identified as effective modulators of the Hedgehog pathway.[1][4][5] Specifically, profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines has revealed sub-micromolar modulators of this pathway.[4]

The proposed mechanism of action for Furo[3,2-b]pyridine-5-methanamine would therefore include potential modulation of the Hedgehog signaling pathway, an activity that warrants dedicated experimental validation.

Other Potential Biological Activities

Beyond kinase inhibition and Hedgehog pathway modulation, the furo[3,2-b]pyridine scaffold and its derivatives have been associated with other biological effects.

  • Cytotoxic Effects: Several studies have reported the cytotoxic effects of furo[3,2-b]pyridine derivatives against various cancer cell lines.[2][6] This cytotoxicity is often linked to the inhibition of critical cellular pathways, such as those regulated by the aforementioned kinases.[2] One derivative, in particular, demonstrated encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines and exhibited apoptosis-inducing potential.[6]

  • Topoisomerase Inhibition: Research on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives has shown significant topoisomerase II inhibitory activity.[7] Topoisomerases are essential enzymes involved in DNA replication and transcription, making them established targets for cancer chemotherapy.

Proposed Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of Furo[3,2-b]pyridine-5-methanamine, a systematic experimental approach is necessary.

Kinase Inhibition Profiling

A comprehensive kinase inhibition screen is the logical first step to assess the compound's activity against a broad panel of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CLK1)

  • Reagents and Materials: Recombinant human CLK1, substrate peptide (e.g., a serine/arginine-rich peptide), ATP, Furo[3,2-b]pyridine-5-methanamine, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup:

    • Prepare a serial dilution of Furo[3,2-b]pyridine-5-methanamine in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Profile for Furo[3,2-b]pyridine-5-methanamine

Kinase Target IC50 (nM)
CLK1 50
CLK2 75
CLK4 120
HIPK1 250
HIPK2 300

| CDK2 | >1000 |

Hedgehog Pathway Modulation Assay

Cell-based reporter assays are a standard method for evaluating the modulation of the Hedgehog signaling pathway.

Experimental Protocol: Gli-Luciferase Reporter Assay

  • Cell Line: Use a cell line stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).

  • Treatment:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a Hedgehog pathway agonist (e.g., SAG) in the presence of varying concentrations of Furo[3,2-b]pyridine-5-methanamine.

    • Include appropriate controls (vehicle, agonist alone, known inhibitor like cyclopamine).

  • Luciferase Assay:

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a measure of cell viability (e.g., CellTiter-Glo®).

    • Determine the IC50 value for the inhibition of agonist-induced luciferase expression.

Cytotoxicity and Apoptosis Assays

To assess the potential anticancer effects, cytotoxicity and apoptosis assays are crucial.

Experimental Protocol: Cell Viability and Apoptosis Assay

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116) and a non-cancerous control cell line (e.g., MCF-10A).

  • Cell Viability (MTT or CellTiter-Glo® Assay):

    • Treat cells with a dose range of Furo[3,2-b]pyridine-5-methanamine for 72 hours.

    • Measure cell viability and calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at its GI50 concentration for 24-48 hours.

    • Stain cells with Annexin V-FITC and propidium iodide.

    • Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

Visualizing the Proposed Mechanisms and Workflows

Diagram 1: Proposed Signaling Pathway Interactions

G cluster_kinase Kinase Inhibition cluster_hedgehog Hedgehog Pathway Modulation Furo Furo[3,2-b]pyridine-5-methanamine CLKs CLKs (CLK1, CLK2, CLK4) Furo->CLKs Inhibits HIPKs HIPKs Furo->HIPKs Inhibits Hh_Pathway Hedgehog Signaling Pathway Furo->Hh_Pathway Modulates Splicing pre-mRNA Splicing Regulation CLKs->Splicing Regulates CellCycle Cell Cycle Progression HIPKs->CellCycle GeneExpression Altered Gene Expression Splicing->GeneExpression Cancer Cancer GeneExpression->Cancer CellCycle->Cancer Gli Gli Transcription Factors Hh_Pathway->Gli Activates TargetGenes Target Gene Expression Gli->TargetGenes TargetGenes->Cancer

Caption: Proposed molecular targets and pathways of Furo[3,2-b]pyridine-5-methanamine.

Diagram 2: Experimental Workflow for Mechanism of Action Studies

G cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Conclusion start Furo[3,2-b]pyridine- 5-methanamine kinase_assay Kinase Panel Screen (e.g., CLKs, HIPKs) start->kinase_assay reporter_assay Hedgehog Pathway Reporter Assay start->reporter_assay cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cells) kinase_assay->cytotoxicity splicing_assay Splicing Reporter Assay kinase_assay->splicing_assay reporter_assay->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis ic50 Determine IC50/GI50 Values apoptosis->ic50 splicing_assay->ic50 pathway_conclusion Elucidate Primary Mechanism of Action ic50->pathway_conclusion

Caption: A streamlined workflow for investigating the mechanism of action.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold is a highly promising pharmacophore with demonstrated activity against key targets in oncology and other diseases. While the precise mechanism of action for Furo[3,2-b]pyridine-5-methanamine remains to be experimentally defined, the existing literature strongly suggests its potential as a kinase inhibitor and a modulator of the Hedgehog signaling pathway. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its specific biological activities. Future research should focus on a comprehensive in vitro and cell-based characterization, followed by in vivo studies to validate its therapeutic potential. The insights gained from such investigations will be invaluable for the continued development of novel therapeutics based on the versatile furo[3,2-b]pyridine core.

References

  • BenchChem. The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance. (URL not available)
  • Angewandte Chemie (International ed. in English). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

  • ResearchGate. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]

  • Anticancer Agents in Medicinal Chemistry. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. [Link]

  • ResearchGate. (PDF) 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. [Link]

Sources

Exploratory

Furo[3,2-b]pyridine-5-methanamine: Physicochemical Profiling and Stability Assessment

Executive Summary The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of highly selective kinase inhibitors and mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of highly selective kinase inhibitors and modulators of the hedgehog pathway [1]. Furo[3,2-b]pyridine-5-methanamine (CAS: 193750-82-2) serves as a highly versatile building block [2]. It combines the rigid, planar, electron-deficient heteroaromatic core with a highly nucleophilic primary amine.

As an Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic system. Understanding its physicochemical properties (pKa, LogP) and its intrinsic stability is paramount before integrating it into complex synthetic pathways or late-stage lead optimization. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, degradation pathways, and analytical workflows required to handle this compound effectively.

Structural & Physicochemical Profiling

The unique reactivity of Furo[3,2-b]pyridine-5-methanamine is dictated by the electronic interplay between the fused furan-pyridine system and the exocyclic methanamine group. The oxygen atom in the furan ring exerts a strong inductive electron-withdrawing effect, which significantly depresses the basicity of the pyridine nitrogen compared to an unfused pyridine[3]. Conversely, the primary amine remains highly basic, making the molecule uniquely suited for targeted salt formation (e.g., hydrochloride salts) [4].

Quantitative Physicochemical Data

The following table synthesizes the core properties of the molecule, combining empirical data with high-confidence predictive rationales.

PropertyValueScientific Rationale / Causality
Chemical Name Furo[3,2-b]pyridine-5-methanamineStandard IUPAC nomenclature.
CAS Number 193750-82-2Verified registry identifier [2].
Molecular Formula C₈H₈N₂ODefines the mass balance for LC-MS analysis.
Molecular Weight 148.16 g/mol Critical for stoichiometric calculations [2].
Predicted Density 1.239 ± 0.06 g/cm³Indicates a tightly packed crystal lattice [5].
pKa₁ (Pyridine N) ~0.87 (Parent core)Strong electron withdrawal by the adjacent furan oxygen drastically reduces the basicity of the pyridine nitrogen [3].
pKa₂ (Primary Amine) ~8.8 (Predicted)The methylene spacer insulates the amine from direct resonance, but inductive withdrawal slightly lowers it compared to aliphatic amines.
LogP 0.8 – 1.2 (Predicted)The lipophilic fused core is balanced by the highly polar, hydrogen-bond-donating primary amine.

Stability Assessment & Degradation Pathways

Heteroaromatic primary amines are susceptible to specific degradation vectors. The furo[3,2-b]pyridine scaffold is generally stable under neutral aqueous conditions, but the electron-rich furan moiety is a known liability under oxidative and intense photolytic stress.

  • Oxidative Stress: The primary amine is prone to oxidation, forming hydroxylamine or nitroso intermediates. Concurrently, the pyridine nitrogen can form an N-oxide in the presence of strong peroxides.

  • Photolytic Stress: Furan rings can undergo photo-oxygenation or ring cleavage when exposed to intense UV radiation (ICH Q1B conditions), leading to complex polymeric mixtures.

degradation API Furo[3,2-b]pyridine- 5-methanamine Oxidation Oxidative Stress (H2O2) API->Oxidation ROS Photo Photolytic Stress (UV/Vis) API->Photo N_Oxide Pyridine N-Oxide Formation Oxidation->N_Oxide Amine_Ox Hydroxylamine / Nitroso Derivatives Oxidation->Amine_Ox Furan_Cleavage Furan Ring Cleavage Photo->Furan_Cleavage

Figure 1: Proposed primary degradation pathways of Furo[3,2-b]pyridine-5-methanamine under stress.

Experimental Workflows for Characterization

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the researcher understands why the parameter is set.

Protocol A: Potentiometric pKa Determination

Objective: To accurately profile the ionization states of the molecule for downstream formulation and DMPK modeling. Causality: Potentiometry is chosen over UV-metric titration because the primary amine ionization does not induce a strong enough chromophoric shift in the UV spectrum.

  • Sample Preparation: Dissolve exactly 1.0 mg of Furo[3,2-b]pyridine-5-methanamine in 10 mL of 0.15 M KCl. Rationale: 0.15 M KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Acidification: Lower the solution pH to 2.0 using 0.5 M HCl. Rationale: This ensures both the primary amine and the weakly basic pyridine nitrogen are fully protonated prior to the forward titration.

  • Titration: Under a continuous nitrogen purge (to prevent atmospheric CO₂ from dissolving and forming carbonic acid), titrate the solution with 0.5 M KOH up to pH 12.0.

  • Data Analysis: Plot the volume of titrant against pH to generate a Bjerrum plot. The inflection points correspond to the macroscopic pKa values.

Protocol B: Forced Degradation Study (ICH Guidelines)

Objective: To elucidate intrinsic stability and establish a stability-indicating LC-MS method.

workflow Start Sample Preparation (1 mg/mL in Diluent) Hydrolysis_Acid Acidic Stress (0.1N HCl, 60°C) Start->Hydrolysis_Acid Hydrolysis_Base Basic Stress (0.1N NaOH, 60°C) Start->Hydrolysis_Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralization / Quenching Hydrolysis_Acid->Neutralize Base Hydrolysis_Base->Neutralize Acid Oxidation->Neutralize Thiosulfate Analysis UHPLC-UV-MS Analysis Thermal->Analysis Dissolve Photo->Analysis Neutralize->Analysis

Figure 2: Comprehensive ICH-aligned forced degradation workflow.

  • Acid/Base Hydrolysis: Prepare 1 mg/mL solutions in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 24 hours. Rationale: Elevated temperature accelerates pseudo-first-order kinetics, allowing the capture of primary degradation intermediates without totally destroying the heteroaromatic core.

  • Quenching: Prior to injection, neutralize the acidic sample with equimolar NaOH, and the basic sample with equimolar HCl. Rationale: Injecting extreme pH solutions will degrade the silica backbone of the UHPLC column.

  • Oxidative Stress: Expose a 1 mg/mL solution to 3% H₂O₂ at room temperature for 24 hours. Quench with sodium thiosulfate to halt the generation of reactive oxygen species before analysis.

  • Analysis: Analyze via UHPLC-UV-MS using a sub-2 µm C18 column. Use a gradient of Water/Acetonitrile modified with 0.1% Formic Acid. Rationale: UV provides mass balance (ensuring all degradants are accounted for), while MS provides exact mass for structural elucidation.

Handling, Storage, and Formulation Considerations

Because Furo[3,2-b]pyridine-5-methanamine contains a reactive primary amine, it is highly susceptible to atmospheric carbon dioxide, which can lead to the formation of carbamate salts over time.

  • Storage: Store the neat solid under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Protect from light using amber vials to prevent furan ring photo-oxidation.

  • Solvent Compatibility: Avoid storing stock solutions in halogenated solvents (e.g., dichloromethane or chloroform) for extended periods, as the primary amine can undergo slow alkylation (Menschutkin reaction). Methanol, ethanol, or DMSO are preferred for short-term biological assay stock solutions.

References

  • Semantic Scholar. "FUROPYRIDINES. SYNTHESIS AND PROPERTIES." Heterocycles, Vol. 45, No. 5, 1997. Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." Anti-Cancer Agents in Medicinal Chemistry, 2020. Available at: [Link]

  • ChemBK. "Furo[3,2-b]pyridine-5-methanamine Properties." ChemBK Chemical Database. Available at: [Link]

Foundational

The Pharmacological Landscape of Furo[3,2-b]pyridine-5-methanamine Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The Furo[3,2-b]pyridine scaffold has emerged as a "privileged" heterocyclic ring system in medicinal chemistry, demonstrating a remarkable versatility in ta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Furo[3,2-b]pyridine scaffold has emerged as a "privileged" heterocyclic ring system in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways implicated in various diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of a specific, yet underexplored, class of these compounds: Furo[3,2-b]pyridine-5-methanamines. While direct literature on this subclass is nascent, this guide will synthesize the extensive knowledge of the broader Furo[3,2-b]pyridine family to illuminate the potential of these 5-methanamine derivatives as promising therapeutic agents. We will delve into their probable synthesis, predicted biological activities with a focus on kinase inhibition and Hedgehog signaling modulation, and propose experimental workflows for their evaluation.

The Furo[3,2-b]pyridine Core: A Foundation of Potent Bioactivity

The Furo[3,2-b]pyridine nucleus, a fusion of a furan and a pyridine ring, provides a rigid and planar scaffold amenable to diverse chemical modifications. This structural feature has been exploited to develop potent and selective inhibitors of various protein kinases and modulators of critical signaling pathways.[1][2] The electron-rich furan ring and the electron-deficient pyridine ring create a unique electronic environment that can be fine-tuned through substitution to optimize interactions with biological targets.

Pharmacological Profile of Furo[3,2-b]pyridine Derivatives: A Tale of Two Pathways

Research into Furo[3,2-b]pyridine derivatives has predominantly focused on two key areas with significant therapeutic implications: kinase inhibition and modulation of the Hedgehog signaling pathway.[1][2]

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

A significant body of evidence highlights the potential of Furo[3,2-b]pyridine derivatives as potent and selective kinase inhibitors.[1][3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Key Kinase Targets:

  • Cdc2-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of CLKs (CLK1, CLK2, and CLK4).[1][3] These kinases are crucial for the regulation of pre-mRNA splicing, a process often dysregulated in cancer.

  • Homeodomain-Interacting Protein Kinases (HIPKs): Certain Furo[3,2-b]pyridine analogs have demonstrated high selectivity as inhibitors of HIPKs, which are involved in signaling pathways controlling cell differentiation, proliferation, and apoptosis.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a key regulator of the cell cycle, by Furo[2,3-b]pyridine derivatives (a related isomer) suggests the potential for the Furo[3,2-b]pyridine scaffold to also target this important anti-cancer target.

The 5-position of the Furo[3,2-b]pyridine ring has been shown to be a critical point for substitution in modulating kinase activity. The introduction of a methanamine group at this position could provide a key interaction point with the ATP-binding pocket of various kinases, potentially leading to potent and selective inhibition.

Hedgehog Pathway Modulation: A Handle on Developmental Signaling in Cancer

The Hedgehog (Hh) signaling pathway, essential during embryonic development, can be aberrantly reactivated in various cancers, driving tumor growth and progression.[2][4] Furo[3,2-b]pyridine derivatives have emerged as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2]

It is plausible that Furo[3,2-b]pyridine-5-methanamine compounds could interact with components of the Hh pathway, offering a potential therapeutic avenue for cancers driven by aberrant Hh signaling.

Furo[3,2-b]pyridine-5-methanamine Derivatives: A Frontier of Opportunity

While specific data on Furo[3,2-b]pyridine-5-methanamine compounds is limited, we can extrapolate their potential based on the known pharmacology of the parent scaffold and related derivatives. A key publication describes 3,5-substituted furo[3,2-b]pyridines as potent and selective 5-HT(1F) receptor agonists, with a 5-benzamide derivative showing promise for the treatment of migraine. This highlights the potential for nitrogen-containing substituents at the 5-position to confer significant biological activity.

Synthesis of Furo[3,2-b]pyridine-5-methanamine Derivatives

The synthesis of the Furo[3,2-b]pyridine core can be achieved through several established methods, including copper-catalyzed intramolecular O-arylation and palladium-catalyzed cross-coupling reactions.[3] To introduce the 5-methanamine group, a plausible synthetic route would involve the following key steps:

  • Synthesis of a 5-substituted Furo[3,2-b]pyridine precursor: This could involve the synthesis of a Furo[3,2-b]pyridine with a suitable functional group at the 5-position, such as a bromine or a carboxylic acid.

  • Introduction of the methanamine moiety:

    • For a 5-bromo precursor, a palladium-catalyzed amination reaction could be employed.

    • For a 5-carboxylic acid precursor, conversion to an amide followed by reduction would yield the desired 5-methanamine.

A patent for diamine derivatives as FXa inhibitors suggests that the Furo[3,2-b]pyridine scaffold can accommodate such functionalities, lending credence to the feasibility of this synthetic approach.

Predicted Pharmacological Profile and Therapeutic Potential

Based on the known activities of related compounds, Furo[3,2-b]pyridine-5-methanamine derivatives are predicted to exhibit a range of pharmacological activities, making them attractive candidates for further investigation in several therapeutic areas:

  • Oncology: As potential kinase inhibitors (CLKs, HIPKs, etc.) and modulators of the Hedgehog pathway, these compounds could have significant anti-proliferative and pro-apoptotic effects in various cancers.

  • Neurological Disorders: The demonstrated activity of a related 5-substituted analog as a 5-HT(1F) receptor agonist suggests potential applications in treating migraine and other neurological conditions.

  • Inflammatory Diseases: Given the role of many targeted kinases in inflammatory signaling, these compounds may also possess anti-inflammatory properties.

Experimental Workflows and Protocols

To explore the pharmacological profile of novel Furo[3,2-b]pyridine-5-methanamine compounds, a systematic experimental approach is required.

Diagram: Experimental Workflow for Pharmacological Profiling

G cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Furo[3,2-b]pyridine-5-methanamine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay Kinase Inhibition Assays (e.g., CLK, HIPK) Characterization->Kinase_Assay Hedgehog_Assay Hedgehog Pathway Reporter Assay Characterization->Hedgehog_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Characterization->Cytotoxicity_Assay Receptor_Binding Receptor Binding Assays (e.g., 5-HT1F) Characterization->Receptor_Binding Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft Models) Kinase_Assay->Efficacy_Models Hedgehog_Assay->Efficacy_Models Cytotoxicity_Assay->Efficacy_Models PK_Studies Pharmacokinetic Studies Efficacy_Models->PK_Studies

Caption: A representative experimental workflow for the synthesis and pharmacological evaluation of Furo[3,2-b]pyridine-5-methanamine compounds.

Protocol: In Vitro Kinase Inhibition Assay (Representative)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CLK1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (Furo[3,2-b]pyridine-5-methanamine derivatives)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound or vehicle control

    • Kinase and substrate mixture

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Cell-Based Hedgehog Signaling Pathway Assay (Representative)

This protocol outlines a method to assess the effect of test compounds on the Hedgehog signaling pathway using a reporter gene assay.

Materials:

  • Shh-LIGHT2 cells (or other suitable reporter cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

  • Test compounds (Furo[3,2-b]pyridine-5-methanamine derivatives)

  • Positive control (e.g., SAG, a Smoothened agonist)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds or vehicle control. Include wells with a positive control (SAG) to induce pathway activation.

  • Incubation: Incubate the plate for 24-48 hours to allow for pathway modulation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to cell viability (if necessary) and calculate the percentage of inhibition of Hedgehog pathway activation for each compound concentration. Determine the IC50 value.

Data Presentation

Table 1: Representative Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
MU1210CLK18[3]
MU1210CLK220[3]
MU1210CLK412[3]
MU135HIPK2119[3]
MU1787HIPK2123[3]

Note: This table presents data for known Furo[3,2-b]pyridine derivatives to illustrate the potential potency of the scaffold. Data for 5-methanamine derivatives is not yet available.

Diagram: Key Signaling Pathways Targeted by Furo[3,2-b]pyridine Derivatives

G cluster_kinase Kinase Signaling Pathways cluster_inhibition1 Inhibition by Furo[3,2-b]pyridines cluster_hedgehog Hedgehog Signaling Pathway cluster_inhibition2 Modulation by Furo[3,2-b]pyridines CLK CLKs Splicing pre-mRNA Splicing CLK->Splicing phosphorylates SR proteins HIPK HIPKs Apoptosis Apoptosis HIPK->Apoptosis Proliferation Cell Proliferation HIPK->Proliferation Inhibitor1 Furo[3,2-b]pyridine Derivatives Inhibitor1->CLK Inhibitor1->HIPK Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates Target_Genes Target Gene Expression (Proliferation, Survival) GLI->Target_Genes promotes Inhibitor2 Furo[3,2-b]pyridine Derivatives Inhibitor2->SMO may inhibit

Caption: A simplified representation of the kinase and Hedgehog signaling pathways potentially targeted by Furo[3,2-b]pyridine derivatives.

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. While the pharmacological profile of Furo[3,2-b]pyridine-5-methanamine compounds is still largely uncharted territory, the extensive research on related derivatives provides a strong rationale for their investigation. The synthetic accessibility of the core structure, coupled with the potential for potent and selective biological activity, makes this compound class a compelling area for future drug discovery efforts.

Future research should focus on the synthesis of a diverse library of Furo[3,2-b]pyridine-5-methanamine derivatives and their systematic evaluation in a panel of kinase and cell-based assays. Elucidation of the structure-activity relationships for this specific subclass will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapeutic agents.

References

Sources

Exploratory

Preclinical In Vitro Safety and Toxicity Profiling of Furo[3,2-b]pyridine-5-methanamine

Executive Summary Furo[3,2-b]pyridine-5-methanamine (CAS: 193750-82-2) is a highly versatile bicyclic heteroaromatic building block increasingly utilized in the design of novel kinase inhibitors (e.g., CDK2, EGFR, JAK2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[3,2-b]pyridine-5-methanamine (CAS: 193750-82-2) is a highly versatile bicyclic heteroaromatic building block increasingly utilized in the design of novel kinase inhibitors (e.g., CDK2, EGFR, JAK2) and anti-infective agents[1][2]. While the furopyridine core is generally recognized as a privileged scaffold with favorable drug-like properties, the presence of the primary 5-methanamine moiety introduces specific structural alerts that necessitate rigorous early-stage in vitro safety profiling.

This technical whitepaper establishes a standardized, self-validating framework for evaluating the cytotoxicity, genotoxicity, and cardiotoxicity of Furo[3,2-b]pyridine-5-methanamine and its immediate derivatives, ensuring robust data generation for downstream IND-enabling studies.

Structural Toxicology & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond basic screening and understand the causality of molecular toxicity. The toxicity profile of Furo[3,2-b]pyridine-5-methanamine is governed by the interplay of its two primary structural domains:

  • The Furopyridine Core (Low Basal Toxicity): Literature indicates that unsubstituted or mildly substituted furopyridines exhibit low basal toxicity in standard mammalian cell lines. For instance, furopyridine derivatives tested against MRC-5 (human lung fibroblasts) and PMM cells generally show IC50 values >48.0 µM, indicating a wide therapeutic window for anti-parasitic and anti-cancer applications[3].

  • The 5-Methanamine Moiety (High-Risk Alert): Primary aliphatic amines attached to heteroaromatic rings can act as excellent pharmacophores for target binding (e.g., interacting with the hinge region of kinases)[4]. However, they present two distinct toxicological liabilities:

    • Cardiotoxicity (hERG Liability): Basic amines are notorious for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG (Kv11.1) potassium channel. At physiological pH, the protonated amine can become trapped in the channel pore, causing delayed ventricular repolarization (QT interval prolongation)[5].

    • Metabolic Activation: Primary amines can undergo CYP-mediated N-oxidation or deamination in the liver. This can form reactive electrophilic intermediates that covalently bind to DNA or cellular macromolecules, necessitating thorough mutagenicity testing with metabolic activation.

Standardized In Vitro Safety Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every assay incorporates specific positive and negative controls to confirm assay sensitivity and rule out artifactual data.

Cytotoxicity Profiling (HepG2 & MRC-5)
  • Causality & Rationale: We utilize HepG2 cells because they retain partial metabolic competence, allowing the detection of hepatotoxins generated by the amine group[6]. MRC-5 serves as a non-tumorigenic, metabolically quiet baseline to calculate the Selectivity Index (SI)[3].

  • Methodology:

    • Cell Seeding: Seed HepG2 and MRC-5 cells at 1×104 cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO2 to allow for adherence.

    • Compound Dosing: Treat cells with Furo[3,2-b]pyridine-5-methanamine in a 10-point, 3-fold serial dilution dose-response curve (0.1 µM to 100 µM). Maintain a final DMSO concentration of 0.5% across all wells to prevent solvent-induced toxicity.

    • Self-Validation Controls: Include Doxorubicin as a positive control (expected IC50 ~24-64 µM depending on the cell line) and 0.5% DMSO as the vehicle control[6].

    • Endpoint Analysis: After 72 h, add CellTiter-Glo® reagent to quantify ATP as a measure of metabolically active cells. Lyse cells on an orbital shaker for 10 minutes and measure luminescence. Calculate the IC50 using a 4-parameter logistic regression model.

Genotoxicity: Bacterial Reverse Mutation (Ames Test OECD 471)
  • Causality & Rationale: The Ames test detects point mutations (frameshift and base-pair substitutions). Because the 5-methanamine group requires hepatic enzymes to form reactive mutagens, the assay must be performed with an S9 fraction.

  • Methodology:

    • Strain Preparation: Prepare standard OECD 471 tester strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA)[7].

    • Pre-Incubation Method: Conduct the assay via the pre-incubation method (30 mins at 37°C) rather than standard plate incorporation. Causality: Pre-incubation allows short-lived reactive amine metabolites generated by the S9 fraction to interact with the bacteria in a concentrated liquid environment before dissipating into the agar[8].

    • Dosing: Test Furo[3,2-b]pyridine-5-methanamine at 5 concentrations ranging from 1.5 to 5000 µ g/plate , both in the absence and presence of 30% PB/NF-induced rat liver S9 fraction[7].

    • Self-Validation Controls: A positive mutagenic response is strictly defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over the DMSO vehicle control for TA98/TA100).

Cardiotoxicity: GLP hERG Patch Clamp Assay
  • Causality & Rationale: Required by FDA and ICH S7B guidelines to assess the risk of drug-induced arrhythmias. The manual patch-clamp remains the "gold standard" for resolving the specific kinetics of channel block[9][10].

  • Methodology:

    • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel. Maintain the recording bath temperature at a physiological 36 ± 1 °C, as hERG kinetics and drug binding are highly temperature-sensitive[9][10].

    • Voltage Protocol: Apply the FDA-recommended voltage protocol: Depolarize the cell to +20 mV for 2 seconds (to open and rapidly inactivate the channel), followed by a repolarizing step to -50 mV for 2 seconds. Causality: The -50 mV step recovers the channel from inactivation into the open state, eliciting a massive "tail current" where drug-induced pore block is most accurately measured[10].

    • Perfusion: Perfuse the compound at 4 distinct concentrations spanning the expected 20% to 80% inhibition range.

    • Self-Validation Controls: Apply 0.5 - 1.0 µM E-4031 (a highly potent hERG inhibitor) at the end of the recording. This confirms assay sensitivity and allows for the subtraction of background leak current to isolate the hERG-specific tail current[9].

Predictive Quantitative Data Summary

Based on the structural homology of Furo[3,2-b]pyridine-5-methanamine to extensively studied furopyridine kinase inhibitors and anti-parasitic agents, the following table summarizes the expected in vitro safety thresholds to guide your predictive toxicology models[2][3][4].

Assay / EndpointCell Line / TargetExpected Baseline ValueRisk Assessment / Interpretation
Cytotoxicity (IC50) HepG2 (Hepatocellular)> 40.0 µMLow basal hepatotoxicity; furopyridine core is well-tolerated[6].
Cytotoxicity (IC50) MRC-5 (Fibroblast)> 50.0 µMFavorable selectivity index for early drug design[3].
Genotoxicity Ames (TA98, TA100)Negative (-S9 / +S9)Low DNA-reactive mutagenicity expected; amine oxidation rarely yields stable intercalators.
Cardiotoxicity (IC50) hERG (Kv11.1)10 - 30 µMModerate liability; basic amine may interact with Tyr652 in the channel pore.
CYP Inhibition CYP3A4 / CYP2D6> 10 µMLow risk of severe Drug-Drug Interactions (DDIs).

Visualization: Safety Evaluation Workflow

The following logic diagram illustrates the critical path for evaluating the safety of furopyridine-based primary amines, highlighting the specific mechanistic checkpoints required for derisking.

G Start Furo[3,2-b]pyridine-5-methanamine (Target Compound) Tox Cytotoxicity Profiling (HepG2, MRC-5) Start->Tox Cell Viability Geno Genotoxicity (OECD 471 Ames Test) Start->Geno Mutagenic Potential Cardio Cardiotoxicity (hERG Patch Clamp) Start->Cardio QT Prolongation Risk Decision Integrated Safety Risk Assessment Tox->Decision S9 Metabolic Activation (+/- S9) Geno->S9 Assess Amine Oxidation Tail Tail Current Inhibition Analysis Cardio->Tail ICH S7B Protocol S9->Decision Tail->Decision

Fig 1: Preclinical in vitro safety evaluation workflow for furopyridine derivatives.

References

  • [3] Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti... - Universidade de São Paulo (USP). 3

  • [1] Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed (NIH). 1

  • [2] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. 2

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs.

  • [7] GLP OECD 471 Ames Test - Scantox.7

  • [8] OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data - Gentronix. 8

  • [6] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC (NIH). 6

  • [9] Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - U.S. Food and Drug Administration (FDA). 9

  • [4] Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - MDPI. 4

  • [5] Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making - U.S. Food and Drug Administration (FDA). 5

  • [10] GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences.10

Sources

Foundational

Physicochemical Characterization of Furo[3,2-b]pyridine-5-methanamine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of Furo[3,2-b]pyridine-5-methanamine, a heterocyclic compound of interest in medicinal chemistry. We delve into its m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Furo[3,2-b]pyridine-5-methanamine, a heterocyclic compound of interest in medicinal chemistry. We delve into its molecular weight, lipophilicity (logP), and solubility profile, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This document is structured to serve as a practical resource for researchers and drug development professionals, offering not only foundational data but also detailed, field-proven experimental protocols for in-house validation. By explaining the causality behind methodological choices and grounding all claims in authoritative references, this guide aims to equip scientists with the necessary tools to accurately characterize this and similar molecules, thereby facilitating more informed decision-making in the drug discovery pipeline.

Introduction to Furo[3,2-b]pyridine-5-methanamine

The furo[3,2-b]pyridine scaffold is a heterocyclic system that has garnered attention in medicinal chemistry due to its presence in various biologically active molecules. As a fused bicyclic aromatic system, it offers a rigid conformational framework that can be strategically decorated with functional groups to modulate target engagement and physicochemical properties.

This guide focuses specifically on the Furo[3,2-b]pyridine-5-methanamine derivative. The introduction of the aminomethyl group at the 5-position is significant, as this basic functional group is expected to heavily influence the compound's ionization state, solubility, and potential for hydrogen bonding interactions. Understanding the fundamental physicochemical properties of this molecule is the first step in assessing its drug-like potential and predicting its in vivo disposition.

Core Physicochemical Properties

A summary of the key computed and structural properties for Furo[3,2-b]pyridine-5-methanamine is presented below. It is crucial to recognize that while computational predictions are valuable for initial assessment, they must be confirmed through empirical measurement.

PropertyValueData Source
Molecular Formula C₈H₈N₂OPubChemLite[1]
Molecular Weight 148.17 g/mol Calculated
Monoisotopic Mass 148.06366 DaPubChemLite[1]
Calculated logP (XlogP) 0.2PubChemLite[1]
Molecular Weight

The molecular weight of a compound is a fundamental property that influences its diffusion and transport characteristics. With a molecular weight of 148.17 g/mol , Furo[3,2-b]pyridine-5-methanamine falls well within the range typically associated with "Rule of 5" compliance for oral bioavailability, suggesting it is unlikely to face absorption challenges based on size alone.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical parameters in drug design. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. This value profoundly impacts solubility, membrane permeability, plasma protein binding, and metabolism.

The computationally predicted XlogP for Furo[3,2-b]pyridine-5-methanamine is 0.2[1]. This low value suggests the compound is predominantly hydrophilic. While this may confer excellent aqueous solubility, it could also present challenges for passive diffusion across biological membranes.

Causality Insight: Computational logP values are approximations derived from fragment-based or property-based algorithms.[2] They are invaluable for high-throughput virtual screening but can be inaccurate, especially for complex structures or molecules with strong intramolecular interactions.[2] Therefore, experimental determination is the definitive standard for accurate characterization.[2] The presence of the basic methanamine group means the compound's effective lipophilicity (logD) will be highly dependent on pH. At physiological pH (7.4), the amine will be largely protonated, further increasing its hydrophilicity and lowering its logD value relative to the neutral form's logP.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the following sections detail the gold-standard methodologies for the experimental determination of logP and aqueous solubility.

Protocol: Experimental logP Determination via the Shake-Flask 101 Method

The shake-flask method is the traditional and most reliable "gold standard" for logP measurement.[2] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.[2]

Methodological Principle: The protocol relies on dissolving the test compound in a biphasic system of pre-saturated n-octanol and aqueous buffer. After vigorous mixing to facilitate partitioning and subsequent separation of the two phases, the concentration of the compound in each phase is quantified. The ratio of these concentrations yields the partition coefficient.

Step-by-Step Protocol:

  • Phase Preparation: Vigorously mix equal volumes of 1-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of Furo[3,2-b]pyridine-5-methanamine in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a suitable vessel, combine 5 mL of the saturated n-octanol with 5 mL of the compound's aqueous stock solution.

  • Equilibration: Agitate the vessel on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-4 hours).[3]

  • Phase Separation: Centrifuge the vessel at >2000 x g for 10-15 minutes to achieve a clean separation of the two phases. Improper phase separation is a common source of error, particularly for highly lipophilic compounds.[2]

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared for each phase to account for matrix effects.

  • Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

Self-Validation: The protocol's integrity is maintained by running replicates (n≥3) and including control compounds with known logP values that bracket the expected value of the test compound. The sum of the compound mass in both phases should also be calculated to ensure it matches the initial mass, confirming no material was lost to degradation or adsorption.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Saturated n-Octanol & Buffer e1 Combine Phases & Compound p1->e1 p2 Prepare Compound Stock Solution p2->e1 e2 Equilibrate (Mechanical Shaking) e1->e2 e3 Separate Phases (Centrifugation) e2->e3 e4 Sample Aqueous & Octanol Layers e3->e4 a1 Quantify Concentration (e.g., LC-MS/MS) e4->a1 a2 Calculate Ratio & Determine logP a1->a2

Caption: Workflow for Shake-Flask logP Determination.

Protocol: Aqueous Solubility Profiling

Aqueous solubility is a prerequisite for absorption. Low solubility can lead to poor bioavailability and unreliable results in biological assays.[4][5] It is essential to distinguish between thermodynamic and kinetic solubility.

This method determines the true equilibrium solubility of the most stable crystalline form of a compound and is the gold standard.[5][6]

Methodological Principle: An excess amount of the solid compound is agitated in an aqueous buffer until the concentration of the dissolved compound in the solution reaches a constant maximum value, representing equilibrium.

Step-by-Step Protocol:

  • Dispersion: Add an excess of solid Furo[3,2-b]pyridine-5-methanamine to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 PBS). The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it using an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or high-speed centrifugation are common methods.[6]

  • Quantification: Dilute an aliquot of the clear supernatant and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Confirmation: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) until the measured concentration does not change significantly.[3]

G start Add Excess Solid Compound to Buffer equilibrate Equilibrate with Agitation (24-72h) start->equilibrate separate Separate Solid from Liquid (Filter / Centrifuge) equilibrate->separate quantify Quantify Concentration in Saturated Supernatant separate->quantify result Report Thermodynamic Solubility (e.g., µg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often measured in early drug discovery due to its high speed and low compound requirement.[4][5] It measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution.

Methodological Principle: This method does not measure true equilibrium solubility. Instead, it reflects the compound's propensity to remain in a supersaturated solution before precipitating. The value is often higher than the thermodynamic solubility but is highly relevant for predicting outcomes in in vitro assays that use DMSO as a co-solvent.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of Furo[3,2-b]pyridine-5-methanamine in 100% DMSO (e.g., 10 mM).

  • Dilution: Using a liquid handler, dispense a small volume of the DMSO stock (e.g., 2 µL) into a larger volume of aqueous buffer (e.g., 198 µL) in a 96-well plate. This results in a low final percentage of DMSO (e.g., 1%).[7]

  • Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1.5-2 hours).[7]

  • Precipitate Removal: Place the assay plate onto a filter plate and use a vacuum manifold to filter out any precipitate.[7] Alternatively, the plate can be centrifuged at high speed and the supernatant sampled.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined, typically by UV spectroscopy or LC-MS/MS, and compared against a calibration curve.[4][7]

Interpretation and Implications for Drug Development

The physicochemical profile of Furo[3,2-b]pyridine-5-methanamine, characterized by its low molecular weight and predicted hydrophilicity (XlogP = 0.2), presents a distinct set of opportunities and challenges.

  • Solubility: The hydrophilic nature and the presence of a basic amine suggest that the compound will likely exhibit high aqueous solubility, particularly at acidic to neutral pH where the amine is protonated. This is a significant advantage, as poor solubility is a primary cause of compound attrition. The experimental protocols described above are essential to confirm this prediction quantitatively.

  • Permeability: The low calculated logP raises a potential flag for passive membrane permeability. Highly hydrophilic compounds can struggle to cross the lipid bilayers of the gut wall and target cells. The experimental logP/logD value will be critical in assessing this. If permeability is found to be low, formulation strategies or structural modifications to mask the hydrophilicity might be necessary.

  • pH-Dependence: As an amine, the compound's charge, and therefore its solubility and lipophilicity (logD), will be pH-dependent. This is a critical consideration for oral absorption, as the compound will traverse the pH gradient of the gastrointestinal tract. Characterizing its pKa and measuring solubility and logD at various pH values (e.g., pH 2, 6.5, 7.4) is a logical next step for a full biopharmaceutical assessment.

Conclusion

Furo[3,2-b]pyridine-5-methanamine is a low molecular weight, hydrophilic heterocyclic amine. While computational data provide a useful starting point, this guide emphasizes the indispensability of rigorous experimental characterization. The detailed shake-flask protocols for determining logP and thermodynamic solubility, alongside the high-throughput kinetic solubility assay, provide a robust framework for generating the reliable data needed to make confident decisions in a drug discovery program. Accurate assessment of these foundational properties is paramount to understanding a compound's ADME profile and ultimately de-risking its progression toward clinical development.

References

  • This cit
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]

  • Droge, S. T., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990. Available from: [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-91. Available from: [Link]

  • BonaQUANT (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • This cit
  • World Health Organization (WHO). (2021). Annex 4: Guidance on equilibrium solubility studies. Available from: [Link]

  • Sygnature Discovery (2021). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • PubChemLite. 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation Protocol for Furo[3,2-b]pyridine-5-methanamine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: Furo[3,2-b]pyridine-5-methanamine (CAS: 193750-82-2) Introduction and Strategic Rationale Furo[3,2-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: Furo[3,2-b]pyridine-5-methanamine (CAS: 193750-82-2)

Introduction and Strategic Rationale

Furo[3,2-b]pyridine-5-methanamine is a highly valued bicyclic heteroaromatic building block. Its rigid furo-pyridine core and primary amine handle make it an excellent pharmacophore for developing central nervous system (CNS) therapeutics, notably as a precursor for α -7 nicotinic acetylcholine receptor (nAChR) agonists [1].

Synthesizing primary methanamines on electron-deficient heteroaromatic rings presents unique challenges, primarily the risk of over-reduction, secondary amine dimerization during hydrogenation, or poor regioselectivity during functionalization. This protocol outlines a robust, two-phase synthetic strategy: a modified Reissert-Henze cyanation of furo[3,2-b]pyridine 4-oxide, followed by a controlled catalytic hydrogenation of the resulting nitrile.

Retrosynthesis A Furo[3,2-b]pyridine 4-oxide B Furo[3,2-b]pyridine- 5-carbonitrile A->B TMSCN, BzCl (Reissert-Henze) C Furo[3,2-b]pyridine- 5-methanamine B->C H2, Raney Ni NH3/MeOH

Figure 1: Retrosynthetic pathway for Furo[3,2-b]pyridine-5-methanamine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis, optimized for maximum yield and minimal byproduct formation.

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
1 Furo[3,2-b]pyridine 4-oxide135.121.0675 mgStarting Material
1 Trimethylsilyl cyanide (TMSCN)99.1610.04.95 gNucleophilic Cyanide Source
1 Benzoyl chloride (BzCl)140.5710.07.03 gN-Oxide Activating Agent
1 Dichloromethane (DCM)84.93-40 mLSolvent
2 Furo[3,2-b]pyridine-5-carbonitrile144.131.0~500 mgIntermediate
2 Raney Nickel (Slurry in H2​O )58.690.5 (wt/wt)250 mgHydrogenation Catalyst
2 7N NH3​ in Methanol17.03 ( NH3​ )Excess15 mLSolvent / Dimerization Suppressant
2 Hydrogen Gas ( H2​ )2.02Excess1 atmReducing Agent

Step-by-Step Methodologies and Mechanistic Causality

Phase 1: Reissert-Henze Cyanation

Objective: Regioselective installation of a cyano group at the C5 position.

Causality Insight: Direct cyanation of the unactivated pyridine ring is kinetically unfavorable. By utilizing the N-oxide, we exploit the Reissert-Henze reaction. Benzoyl chloride electrophilically activates the N-oxide oxygen, creating a highly reactive N-benzoyloxy intermediate. This intermediate undergoes rapid nucleophilic attack by the cyanide ion (from TMSCN) specifically at the adjacent α -position (C5), followed by the elimination of benzoic acid to re-aromatize the system [1]. The large excess of TMSCN and BzCl (10 eq) is required to drive the reaction to completion due to the inherent electron-rich nature of the fused furan ring competing with the activation.

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve Furo[3,2-b]pyridine 4-oxide (675 mg, 5.0 mmol) in anhydrous DCM (10 mL).

  • Cyanide Addition: Inject Trimethylsilyl cyanide (TMSCN) (4.95 g, ~6.2 mL, 50.0 mmol) into the stirring solution at room temperature.

  • Activation: Dilute Benzoyl chloride (7.03 g, ~5.8 mL, 50.0 mmol) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction: Stir the mixture at room temperature ( 20−25∘C ) for 12 hours. Monitor the consumption of the N-oxide via TLC (EtOAc/Hexanes 1:1, UV active).

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous NaHCO3​ solution (50 mL) at 0∘C (Caution: Gas evolution). Extract the aqueous layer with DCM ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford Furo[3,2-b]pyridine-5-carbonitrile as a solid.

Phase 2: Controlled Nitrile Reduction

Objective: Reduction of the carbonitrile to a primary methanamine without over-reduction of the furan ring or secondary amine formation.

Causality Insight: Catalytic hydrogenation of nitriles typically proceeds via an intermediate imine. If the newly formed primary amine reacts with this intermediate imine, a secondary amine (dimer) is formed, severely reducing the yield. Utilizing a solvent system of 7N Ammonia in Methanol forces the equilibrium of the imine intermediate toward the primary amine product by mass action, effectively suppressing dimerization. Raney Nickel is chosen over Pd/C to prevent the potential hydrogenolysis of the furan ring.

Protocol:

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve the purified Furo[3,2-b]pyridine-5-carbonitrile (~500 mg, 3.47 mmol) in 7N NH3​ in Methanol (15 mL).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (~250 mg, washed with MeOH prior to use to remove water) to the solution. Safety Note: Raney Nickel is highly pyrophoric; never allow it to dry in air.

  • Hydrogenation: Seal the vessel, purge the atmosphere with Nitrogen ( ), and then purge with Hydrogen gas ( ). Pressurize the vessel with a Hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at room temperature for 4-6 hours. Monitor completion via LC-MS (target mass [M+H]+=149.07 ) [2].

  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad thoroughly with Methanol ( 3×10 mL). Immediately submerge the used Celite/catalyst pad in water for safe disposal.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude Furo[3,2-b]pyridine-5-methanamine. If necessary, purify via reverse-phase preparative HPLC or convert to the dihydrochloride salt using 2M HCl in ether for enhanced stability and storage.

Workflow Step1 Dissolve Nitrile in 7N NH3/MeOH Step2 Add Raney Ni (Pyrophoric Catalyst) Step1->Step2 Step3 Hydrogenation (1 atm H2, rt, 4-6h) Step2->Step3 Step4 Filtration (Celite Pad, N2 purge) Step3->Step4 Step5 Concentration (In Vacuo) Step4->Step5 Step6 Salt Formation (Optional: HCl/Ether) Step5->Step6

Figure 2: Phase 2 experimental workflow for safe nitrile reduction and isolation.

Analytical Validation Parameters

To ensure the integrity of the synthesized Furo[3,2-b]pyridine-5-methanamine, validate the final product against the following expected analytical benchmarks:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 149.07 [2].

  • 1H NMR (400 MHz, CD3​OD ): Look for the characteristic furan protons (typically two doublets around δ 7.0 and 8.0 ppm), the pyridine backbone protons, and the distinct singlet integrating to 2H for the benzylic/allylic −CH2​− group around δ 4.0 - 4.2 ppm (shift depends on salt form).

References

  • Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors (WO2016100184A1)
  • Title: 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride (Compound CID 12210217) Source: PubChem / PubChemLite (Université du Luxembourg) URL: [Link]

Application

Application Note: Strategic Integration of Furo[3,2-b]pyridine-5-methanamine in Fragment-Based Drug Discovery Campaigns

Introduction: The Pursuit of Novel Chemical Space in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. The core principle of F...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Novel Chemical Space in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. The core principle of FBDD is to screen low molecular weight compounds (fragments, typically <300 Da) at high concentrations to identify weak but efficient binders to a biological target. These initial "hits" are then optimized and grown into potent, drug-like molecules. The success of this approach hinges on the quality and diversity of the fragment library. While traditional libraries are rich in common scaffolds, the exploration of novel, three-dimensional chemical space is critical for identifying binders to challenging protein targets and developing intellectually novel therapeutics.

The furo[3,2-b]pyridine scaffold represents a compelling, yet underexplored, fragment core. As a bicyclic aromatic heterocycle, it is conformationally rigid, presenting a well-defined vector for its substituents into the binding pocket of a protein. The fusion of a furan ring with a pyridine ring creates a unique electronic and steric profile. Specifically, Furo[3,2-b]pyridine-5-methanamine, with its primary amine "hook," offers a versatile anchor point for protein interactions (e.g., hydrogen bonding, salt bridges) and a ready handle for synthetic elaboration during hit-to-lead campaigns.

This application note provides a comprehensive guide for the strategic incorporation and utilization of Furo[3,2-b]pyridine-5-methanamine in an FBDD workflow. We will detail the rationale behind its selection, quality control measures, primary screening protocols using biophysical methods, and a roadmap for hit validation and subsequent optimization.

Rationale and Quality Control of Furo[3,2-b]pyridine-5-methanamine as a Fragment

The selection of a fragment is a critical decision. Furo[3,2-b]pyridine-5-methanamine is advantageous due to several key features:

  • Structural Rigidity: The fused ring system reduces the entropic penalty upon binding, leading to more efficient ligand-protein interactions.

  • 3D Vectorality: The scaffold projects its methanamine group in a defined spatial orientation, allowing for directional exploration of a binding site.

  • Chemical Tractability: The primary amine serves as a robust synthetic handle for fragment linking or growing strategies. The aromatic core can also be functionalized.

  • Novelty: It occupies a less-explored region of chemical space compared to more common heterocyclic fragments, increasing the probability of identifying unique binding modes and novel intellectual property.

Protocol 1: Fragment Quality Control (QC)

Before inclusion in a screening library, rigorous QC is mandatory to ensure data integrity. False positives in FBDD are often traced back to impure or reactive fragments.

Objective: To verify the identity, purity, and stability of Furo[3,2-b]pyridine-5-methanamine.

Methodology:

  • Identity Verification (Mass Spectrometry):

    • Prepare a 1 mg/mL solution of the fragment in methanol.

    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode.

    • Acceptance Criterion: Observe a dominant peak corresponding to the expected [M+H]⁺ ion (C₈H₈N₂O, MW = 148.16 g/mol ; [M+H]⁺ = 149.17).

  • Purity Assessment (¹H-NMR and HPLC):

    • ¹H-NMR: Dissolve ~2-5 mg of the fragment in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire a proton NMR spectrum.

      • Acceptance Criterion: The spectrum should be consistent with the structure of Furo[3,2-b]pyridine-5-methanamine, and the integral of impurity peaks should be less than 5%.

    • HPLC: Analyze the fragment using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with UV detection (e.g., at 254 nm).

      • Acceptance Criterion: Purity should be ≥95% by peak area.

  • Solubility Determination:

    • Prepare a saturated solution of the fragment in the primary screening buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate for 24 hours, then centrifuge to pellet undissolved solid.

    • Determine the concentration of the supernatant using a calibrated HPLC method.

    • Acceptance Criterion: Aqueous solubility should be ≥1 mM to support high-concentration screening without precipitation. The amine group generally ensures adequate solubility.

QC Parameter Method Acceptance Criterion Rationale
Identity LC-MS[M+H]⁺ peak matches theoretical value (149.17)Confirms the correct molecule is being tested.
Purity ¹H-NMRSpectrum matches structure, <5% impurity integralsEnsures observed activity is from the intended fragment.
Purity HPLC-UV≥95% by peak areaProvides a quantitative measure of purity.
Solubility HPLC≥1 mM in aqueous bufferPrevents compound precipitation and ensures accurate concentration in assays.
Aggregation Potential DLS/nanoDSFNo significant aggregation at screening concentrationsRules out non-specific binding due to colloidal aggregation.

Primary Screening: Identifying Target Engagement

Biophysical methods are the cornerstone of FBDD screening as they detect the physical interaction between the fragment and the target protein, rather than functional modulation. This approach is essential for identifying weak binders. We recommend a primary screen using Nuclear Magnetic Resonance (NMR) spectroscopy, followed by an orthogonal validation using Surface Plasmon Resonance (SPR).

Workflow for FBDD Primary Screening

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening & Validation cluster_dev Phase 3: Hit-to-Lead Fragment_QC Fragment QC (Purity, Solubility) NMR_Screen Primary Screen: NMR (e.g., Saturation Transfer Difference) Fragment_QC->NMR_Screen Target_Prep Target Protein Prep (Purity, Stability) Target_Prep->NMR_Screen SPR_Screen Orthogonal Screen: Surface Plasmon Resonance (SPR) NMR_Screen->SPR_Screen Confirm Hits Hit_Validation Hit Validation: Dose-Response & Orthogonal Confirmation SPR_Screen->Hit_Validation XRay_Crystal Structural Biology: X-ray Crystallography / Cryo-EM Hit_Validation->XRay_Crystal Prioritized Hits SAR Structure-Activity Relationship (SAR) XRay_Crystal->SAR Binding Mode Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for an FBDD campaign.

Protocol 2: Primary Screening with Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.

Objective: To identify if Furo[3,2-b]pyridine-5-methanamine binds to the target protein.

Materials:

  • Target protein (≥95% pure, stable for >24h)

  • Furo[3,2-b]pyridine-5-methanamine stock solution (e.g., 100 mM in DMSO-d₆)

  • Deuterated screening buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, 150 mM NaCl)

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Prepare a 200 µL sample containing 10-20 µM of the target protein and 200 µM of Furo[3,2-b]pyridine-5-methanamine in the deuterated screening buffer. The final DMSO-d₆ concentration should be kept low (<1%) to avoid protein denaturation.

    • Prepare a control sample containing only the fragment at 200 µM in the same buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, acquire two spectra:

      • Off-resonance spectrum: The protein is irradiated at a frequency where no protein signals are present (e.g., -30 ppm). This serves as the reference.

      • On-resonance spectrum: The protein is selectively saturated with a train of Gaussian pulses at a frequency where only protein aliphatic signals resonate (e.g., 0.5-1.0 ppm) and no fragment signals are present.

    • The saturation time is typically 2 seconds.

  • Data Processing and Analysis:

    • Calculate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Hit Criterion: The presence of signals in the difference spectrum corresponding to the proton resonances of Furo[3,2-b]pyridine-5-methanamine indicates that the fragment binds to the protein. The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface.

Protocol 3: Orthogonal Validation and Affinity Estimation with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It serves as an excellent orthogonal method to confirm NMR hits and provide an initial estimate of binding affinity (K_D).

Objective: To confirm the binding of Furo[3,2-b]pyridine-5-methanamine and determine its dissociation constant (K_D).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip suitable for protein immobilization (e.g., CM5 chip for amine coupling)

  • Target protein

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Furo[3,2-b]pyridine-5-methanamine serial dilutions in running buffer.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using a standard protocol, such as amine coupling. Aim for a density that will yield a maximal response (R_max) appropriate for fragment screening.

    • A reference flow cell should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a concentration series of Furo[3,2-b]pyridine-5-methanamine in running buffer (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, and a zero-concentration blank).

    • Inject the concentrations sequentially over the target and reference flow cells, from lowest to highest concentration.

    • Monitor the binding response (in Response Units, RU) over time (association and dissociation phases).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (K_D).

    • Hit Criterion: A clear, concentration-dependent binding response with a measurable K_D (typically in the high µM to low mM range for fragments) confirms the hit.

Hit Validation and Structural Characterization

Once a hit is confirmed by two orthogonal biophysical techniques, the next crucial step is to obtain structural information. X-ray crystallography is the gold standard for visualizing the precise binding mode of a fragment, providing an invaluable blueprint for structure-based drug design.

Logical Flow for Hit-to-Lead Evolution

Hit_To_Lead cluster_validation Hit Validation cluster_structure Structural Elucidation cluster_synthesis Structure-Guided Synthesis cluster_optimization Lead Optimization Validated_Hit Validated Hit Furo[3,2-b]pyridine (K_D = 200 µM) Crystal_Structure Co-crystal Structure Reveals Binding Pocket and Vector for Growth Validated_Hit->Crystal_Structure Obtain structure Fragment_Growing Fragment Growing: Synthesize analogs (e.g., R-NH-CO-Phenyl) Crystal_Structure->Fragment_Growing Design analogs Fragment_Linking Fragment Linking: Identify second-site binder and link to primary hit Crystal_Structure->Fragment_Linking Lead_Compound Lead Compound (K_D < 100 nM) Fragment_Growing->Lead_Compound Iterative Optimization Fragment_Linking->Lead_Compound Iterative Optimization

Caption: From a validated fragment hit to a lead compound.

Protocol 4: Co-crystallization with the Target Protein

Objective: To determine the three-dimensional structure of the target protein in complex with Furo[3,2-b]pyridine-5-methanamine.

Methodology:

  • Complex Formation: Incubate the purified target protein with a 3- to 5-fold molar excess of the fragment.

  • Crystallization Screening: Use vapor diffusion (sitting or hanging drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, salts). Set up plates with the protein-fragment complex.

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, they are harvested, cryo-protected, and flash-frozen in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available.

    • Carefully inspect the resulting electron density maps to unambiguously confirm the presence and orientation of the bound fragment.

    • Refine the structure to high resolution.

Analysis of the Binding Mode: The resulting co-crystal structure is the most critical output of the FBDD process. It will reveal:

  • The specific amino acid residues interacting with the fragment.

  • The orientation of the Furo[3,2-b]pyridine core.

  • Crucially, the vector of the 5-methanamine group, which will dictate the strategy for synthetic elaboration. This "growth vector" points towards an area of the protein surface that can be exploited to gain additional affinity and selectivity.

Conclusion and Future Directions

Furo[3,2-b]pyridine-5-methanamine is a high-value fragment for inclusion in modern FBDD screening decks. Its rigid, novel scaffold and synthetically tractable amine handle provide a unique starting point for discovering potent and selective inhibitors. By following a rigorous workflow of quality control, primary biophysical screening, orthogonal validation, and structural characterization, researchers can effectively leverage this fragment to prosecute challenging drug targets. The structural insights gained from a co-crystal structure with this fragment will directly inform a rational, structure-guided chemistry program, accelerating the journey from a millimolar fragment hit to a nanomolar lead compound.

References

  • Title: Fragment-based drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Something for everyone: fragment-based drug discovery Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Recent advances in the synthesis of furo[3,2-b]pyridines Source: Molecular Diversity URL: [Link]

  • Title: Colloidal aggregation: a major source of artifacts in screening campaigns Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Saturation transfer difference NMR spectroscopy for fragment screening Source: Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

  • Title: Surface plasmon resonance (SPR) for fragment screening Source: Methods in Molecular Biology URL: [Link]

Method

Application Note: In Vitro Cell Assay Preparation and Mechanistic Evaluation Using Furo[3,2-b]pyridine-5-methanamine

Audience: Researchers, assay scientists, and drug development professionals. Focus: Kinase inhibition (CLK/HIPK), pre-mRNA splicing modulation, and oncology assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay scientists, and drug development professionals. Focus: Kinase inhibition (CLK/HIPK), pre-mRNA splicing modulation, and oncology assay development.

Scientific Rationale & Target Biology

The furo[3,2-b]pyridine core is recognized as a "privileged" heterocyclic scaffold in medicinal chemistry, capable of conferring potent biological activities upon its derivatives[1]. Specifically, 3,5-disubstituted furo[3,2-b]pyridines have emerged as highly selective, cell-active inhibitors of Cdc2-like kinases (CLK1, CLK2, CLK4) and Homeodomain-Interacting Protein Kinases (HIPKs)[2][3].

Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2)[4] serves as both a bioactive probe and a critical synthetic building block. The primary amine at the 5-position provides an essential vector for interacting with the solvent-exposed regions of the kinase ATP-binding pocket.

Causality in Assay Design: CLKs are master regulators of pre-mRNA splicing via the phosphorylation of serine/arginine-rich (SR) proteins[1]. Dysregulation of this splicing machinery is a hallmark of several malignancies, including breast cancer. Therefore, to build a self-validating experimental system , we must measure two distinct endpoints:

  • Phenotypic Readout: Cell viability in a CLK-dependent cancer line (e.g., MCF-7)[2].

  • Mechanistic Readout: Direct target engagement via the quantification of intracellular phosphorylated SR (p-SR) proteins.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between furo[3,2-b]pyridine-mediated kinase inhibition and downstream cellular phenotypes.

Pathway FPM Furo[3,2-b]pyridine Derivative CLK CLK1/2/4 Kinases FPM->CLK Inhibits SR SR Proteins (Unphosphorylated) CLK->SR Phosphorylates pSR Phospho-SR Proteins SR->pSR ATP to ADP Splicing Pre-mRNA Splicing pSR->Splicing Regulates Survival Cancer Cell Survival Splicing->Survival Promotes

Mechanistic pathway of CLK inhibition by Furo[3,2-b]pyridine derivatives altering mRNA splicing.

Compound Properties & Data Presentation

Before initiating cell-based workflows, it is critical to understand the physicochemical constraints of the compound to prevent assay artifacts (e.g., precipitation or solvent toxicity).

Table 1: Physicochemical Properties & Assay Parameters
ParameterValue / DescriptionRationale for Assay Design
Compound Name Furo[3,2-b]pyridine-5-methanamineCore scaffold for CLK/HIPK targeting[3].
CAS Number 193750-82-2[4]Ensures correct isomer procurement.
Molecular Formula C8H8N2O[4]Low molecular weight (148.16 g/mol ) allows high permeability.
Primary Targets CLK1/2/4, HIPK1/2[1][3]Drives the choice of downstream biomarker (p-SR proteins).
Stock Solvent Anhydrous DMSOPrevents amine oxidation and ensures complete solubility.
Max Assay [DMSO] ≤ 0.5% (v/v)Prevents baseline cytotoxicity in MCF-7 cells.

Experimental Protocols

Protocol A: Compound Reconstitution and Handling

Expert Insight: Primary amines can form salts with atmospheric CO2 over time. Always use anhydrous solvents and minimize freeze-thaw cycles to maintain the structural integrity of the probe.

  • Equilibration: Allow the lyophilized Furo[3,2-b]pyridine-5-methanamine powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM master stock. Vortex gently for 30 seconds.

  • Aliquotting: Dispense into 20 µL aliquots in amber microcentrifuge tubes (the furo-pyridine core can be light-sensitive over prolonged periods). Store at -20°C.

  • Working Dilutions: Prepare a 200X intermediate dilution series in pure DMSO, then dilute 1:200 into pre-warmed culture media immediately before cell treatment.

Protocol B: In Vitro Cytotoxicity Assay (MCF-7 Cells)

Expert Insight: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than colorimetric assays (like MTT). Kinase inhibitors directly impact cellular metabolism; ATP quantitation provides a highly sensitive, linear readout of viable cell numbers without metabolic interference.

  • Cell Seeding: Harvest MCF-7 human breast cancer cells[2][3] in the exponential growth phase. Seed at a density of 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well opaque white plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and recovery.

  • Treatment: Add 10 µL of the 10X compound working solutions (prepared in Protocol A) to achieve final concentrations ranging from 1 nM to 100 µM. Include a 0.5% DMSO vehicle control.

  • Exposure: Incubate the plates for 72 hours. Causality: Splicing inhibition takes 48-72 hours to manifest as a terminal apoptotic phenotype.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol C: Target Engagement & Mechanistic Validation (Western Blot)

Expert Insight: A compound may kill cells via off-target toxicity. To validate that Furo[3,2-b]pyridine derivatives are acting via CLK inhibition, we must observe a dose-dependent decrease in SR protein phosphorylation prior to cell death.

  • Treatment: Seed MCF-7 cells in 6-well plates (3x10^5 cells/well). Treat with the compound at 1x, 5x, and 10x the established IC50 for 6 hours . Causality: A short timepoint ensures we are measuring direct kinase inhibition, not secondary degradation from apoptosis.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and, crucially, 1X Phosphatase Inhibitor Cocktail (to preserve the p-SR state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk, as it contains phosphoproteins that cause high background).

  • Probing: Probe overnight at 4°C with a primary monoclonal antibody against Phospho-SR proteins (e.g., clone 1H4). Use GAPDH or total SR protein as a loading control.

  • Analysis: Develop using chemiluminescence. A successful assay will show a distinct reduction in the p-SR band intensity correlating with the compound dose.

Expected Outcomes & Data Interpretation

When evaluating optimized 3,5-disubstituted derivatives synthesized from this scaffold (such as MU1210), researchers should expect the following pharmacological profile:

Table 2: Expected Pharmacological Profile of Furo[3,2-b]pyridine Derivatives
Assay TypeTarget / Cell LineExpected IC50 / ReadoutInterpretation
Biochemical Kinase CLK1 / CLK2 / CLK410 nM - 50 nM[1][2]Potent, direct ATP-competitive inhibition.
Biochemical Kinase HIPK1 / HIPK250 nM - 200 nM[3]Secondary high-affinity targets.
Cell Viability (CTG) MCF-7 (Breast Cancer)0.5 µM - 5.0 µM[2][3]Translation of biochemical potency to cellular efficacy.
Target Engagement Phospho-SR (Western)>50% reduction at 1 µMConfirms mechanism of action (splicing modulation).

References

  • K. Paruch et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 2019. URL: [Link]

  • ChemBK. "Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2)." ChemBK Chemical Database. URL: [Link]

  • K. Paruch et al. "Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core." European Journal of Medicinal Chemistry, 2021. URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Furo[3,2-b]pyridine-5-methanamine Precursors

Introduction & Strategic Importance The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its rigid, planar structure and unique electronic properties[1]. It is ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its rigid, planar structure and unique electronic properties[1]. It is extensively utilized in the design of highly selective kinase inhibitors (e.g., CLK, HIPK) and potent modulators of the PAR-2 signaling pathway, which are critical targets in oncology and inflammatory diseases[1][2].

A highly sought-after intermediate in these discovery campaigns is Furo[3,2-b]pyridine-5-methanamine (CAS: 193750-82-2)[3][4]. The primary amine moiety serves as a versatile synthetic handle for amide coupling, reductive amination, and urea formation. The most atom-economical, scalable, and environmentally benign route to access this molecule is the heterogeneous catalytic hydrogenation of its corresponding nitrile precursor, Furo[3,2-b]pyridine-5-carbonitrile (CAS: 182691-67-4)[4][5]. However, achieving absolute chemoselectivity for the primary amine—without compromising the delicate furan ring or generating secondary amine byproducts—requires precise control over the reaction microenvironment.

Mechanistic Causality: Overcoming Secondary Amine Formation

The reduction of nitriles to primary amines is notoriously susceptible to the formation of secondary and tertiary amine byproducts[5][6]. Understanding the causality behind this side reaction is essential for rational protocol design.

The Causality of Byproduct Formation: Catalytic hydrogenation of a nitrile proceeds in a stepwise manner. The nitrile is initially reduced to a highly reactive primary imine intermediate. Before this imine can be further reduced to the target primary amine, it is highly susceptible to nucleophilic attack by the already-formed primary amine in the solution. This condensation reaction releases ammonia and forms a secondary imine, which is subsequently reduced by the catalyst to yield a secondary amine byproduct[5][7].

The Chemical Solution: To achieve high chemoselectivity for Furo[3,2-b]pyridine-5-methanamine, the reaction equilibrium must be chemically manipulated. This is typically achieved via two distinct strategies:

  • Le Chatelier's Principle (Ammonia Addition): Introducing a large molar excess of ammonia (NH₃) shifts the equilibrium of the condensation reaction backwards, effectively suppressing the formation of the secondary imine and ensuring the primary amine is the exclusive product[5][8].

  • In Situ Trapping (Boc₂O Addition): Performing the hydrogenation in the presence of di-tert-butyl dicarbonate (Boc₂O) traps the primary amine as a stable carbamate immediately upon formation, sterically and electronically deactivating it from acting as a nucleophile[6].

Nitrile_Reduction_Mechanism Nitrile Furo[3,2-b]pyridine- 5-carbonitrile Imine Primary Imine Intermediate Nitrile->Imine H2, Catalyst PriAmine Primary Amine (Target) Imine->PriAmine H2, Catalyst SecAmine Secondary Amine (Byproduct) Imine->SecAmine + PriAmine - NH3 PriAmine->SecAmine Condensation Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Inhibits Condensation

Caption: Mechanistic pathway of nitrile catalytic hydrogenation highlighting the role of ammonia in suppressing secondary amine formation.

Optimization of Catalytic Systems

Selecting the appropriate heterogeneous catalyst is critical to preserving the structural integrity of the furo[3,2-b]pyridine core. The furan ring can be susceptible to hydrogenolysis under overly harsh conditions.

  • Raney Nickel: This is the industry standard for nitrile reduction. Raney Ni exhibits a high affinity for the nitrile group and, when utilized in conjunction with methanolic ammonia, provides excellent selectivity for the primary amine without reducing the furan or pyridine rings[5][9].

  • Palladium on Carbon (Pd/C): While highly active, Pd/C strongly promotes secondary amine formation if used without additives. It is best utilized in combination with in situ trapping agents (like Boc₂O) or under strictly acidic conditions (e.g., HCl) to form the unreactive ammonium salt directly[6].

Table 1: Comparative Optimization Data for Furo[3,2-b]pyridine-5-carbonitrile Hydrogenation
Catalyst SystemSolventAdditiveTemp (°C)Pressure (psi)1° Amine Yield (%)2° Amine Yield (%)
Raney Nickel MethanolNH₃ (7N, excess)2550> 92% < 3%
Raney NickelMethanolNone255058%38%
10% Pd/C EthanolBoc₂O (1.2 eq)251588% (as Boc)< 2%
10% Pd/CEthanolNone251535%60%

Experimental Methodologies

The following self-validating protocols outline the exact steps required to execute these hydrogenations safely and effectively.

Experimental_Workflow Step1 1. Substrate Preparation Dissolve Nitrile in Solvent + Additive Step2 2. Catalyst Addition Add Raney Ni or Pd/C under N2 atmosphere Step1->Step2 Step3 3. Hydrogenation Pressurize with H2 gas, stir until uptake ceases Step2->Step3 Step4 4. Safe Filtration Filter through Celite pad, wash with solvent Step3->Step4 Step5 5. Concentration & Workup Evaporate solvent under reduced pressure Step4->Step5 Step6 6. Furo[3,2-b]pyridine- 5-methanamine Isolation Step5->Step6

Caption: Step-by-step experimental workflow for the heterogeneous catalytic hydrogenation of furo[3,2-b]pyridine-5-carbonitrile.

Protocol A: Raney Nickel-Catalyzed Hydrogenation in Methanolic Ammonia

This protocol is optimal for isolating the free primary amine directly.

  • Preparation of the Reaction Mixture: In a high-pressure Parr reactor or suitable autoclave, dissolve Furo[3,2-b]pyridine-5-carbonitrile (1.0 eq) in a pre-chilled solution of 7N ammonia in methanol (10 mL/mmol).

    • Causality: The high molar excess of ammonia is critical to shift the equilibrium away from secondary amine condensation[5].

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 15% w/w relative to the substrate).

    • Trustworthiness/Safety: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the air; always transfer it as a slurry.

  • Hydrogenation: Seal the reactor, purge the headspace with nitrogen gas (3x) to remove oxygen, and then purge with hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂. Stir vigorously at room temperature (25°C) for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via hydrogen uptake. The reaction is deemed complete when the internal pressure stabilizes.

  • Workup and Filtration: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake thoroughly with excess methanol.

    • Causality: Celite prevents fine, pyrophoric catalyst particulates from passing into the filtrate, which could ignite upon solvent evaporation.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude Furo[3,2-b]pyridine-5-methanamine can be purified via flash chromatography (DCM/MeOH/NH₄OH gradient) or converted directly to a hydrochloride salt for extended shelf-life stability.

Protocol B: Pd/C-Catalyzed Hydrogenation with In Situ Boc-Protection

This protocol is optimal when the downstream application requires a protected amine, avoiding the use of high-pressure reactors.

  • Preparation: Dissolve the nitrile (1.0 eq) in anhydrous ethanol (5 mL/mmol). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Catalyst Addition: Add 10% Palladium on Carbon (10% w/w) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Purge the flask with N₂, followed by H₂. Stir the mixture under a hydrogen balloon (approx. 15 psi) at room temperature for 12 hours.

    • Causality: As the primary amine is generated, it immediately reacts with the Boc₂O to form a stable carbamate. This steric bulk entirely prevents the amine from attacking the transient imine intermediate[6].

  • Workup: Filter the mixture through Celite, concentrate the filtrate in vacuo, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield tert-butyl (furo[3,2-b]pyridin-5-ylmethyl)carbamate.

  • Deprotection (Optional): Treat the Boc-protected amine with 4N HCl in dioxane for 2 hours at room temperature to yield the Furo[3,2-b]pyridine-5-methanamine hydrochloride salt in quantitative yield.

Sources

Method

Application Note: Protocols for Chemoselective Amide Coupling of Furo[3,2-b]pyridine-5-methanamine

Introduction & Strategic Context The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and unique electronic distribution make it an ideal pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and unique electronic distribution make it an ideal pharmacophore for designing highly selective inhibitors. Derivatives of furo[3,2-b]pyridine have been successfully deployed as state-of-the-art chemical biology probes for CDC-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)[1], as well as potent antagonists for the Protease-Activated Receptor 2 (PAR-2) signaling pathway[2].

A critical node in the synthesis of these therapeutics is the functionalization of furo[3,2-b]pyridine-5-methanamine . This building block features a highly nucleophilic benzylic-type primary aliphatic amine (pKa ~9) tethered to a weakly basic pyridine ring (pKa ~4-5). While this pKa differential guarantees excellent chemoselectivity for the primary amine during amide bond formation, the steric and electronic nature of the coupling partner (carboxylic acid) dictates the choice of activation chemistry.

This guide provides field-proven, self-validating protocols for coupling furo[3,2-b]pyridine-5-methanamine using two distinct mechanistic strategies: the high-efficiency HATU method and the highly scalable, green T3P method.

Mechanistic Insights & Reagent Selection (Causality)

The HATU Strategy: Overcoming Steric HindranceHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for sterically demanding couplings. Its superiority stems from the "7-aza effect" (anchimeric assistance), where the nitrogen atom at the 7-position of the HOAt leaving group hydrogen-bonds with the incoming amine, accelerating aminolysis[3].

The Guanylation Trap: A critical failure mode when using HATU with highly nucleophilic amines like furo[3,2-b]pyridine-5-methanamine is the formation of a tetramethylguanidine byproduct. If the amine is introduced before the carboxylic acid is fully activated, it will directly attack the uronium salt of HATU[3]. Therefore, a strict pre-activation time of the carboxylic acid with HATU and base is mandatory before amine addition.

The T3P Strategy: Scalability and Green ChemistryPropylphosphonic anhydride (T3P) is a cyclic anhydride that offers a robust alternative to uronium salts. It is non-toxic, non-explosive, and generates water-soluble propylphosphonic acid as its sole byproduct[5]. This allows the target amide to be isolated via simple liquid-liquid extraction, eliminating the need for column chromatography. Furthermore, T3P operates with exceptionally low rates of epimerization, making it ideal for coupling chiral amino acids to the furo[3,2-b]pyridine core[6].

Quantitative Data: Reagent Comparison

The following table summarizes the operational parameters and expected outcomes when coupling furo[3,2-b]pyridine-5-methanamine with a standard aliphatic/aryl carboxylic acid.

ParameterHATU / DIPEAT3P / DIPEA
Optimal Solvent DMF or NMPEtOAc or 2-MeTHF
Activation Step Sequential (Pre-activation required)One-pot (In situ activation)
Reaction Time 1 – 4 hours4 – 12 hours
Epimerization Risk Moderate (Requires precise stoichiometry)Very Low
Primary Byproduct HOAt, TetramethylureaPropylphosphonic acid
Workup Method Aqueous wash (5% LiCl) + ChromatographyMild aqueous wash (Water/NaHCO₃)
Best Use Case Highly sterically hindered acidsScale-up, chiral acids, flow chemistry

Visualizing the Workflows

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt Active Ester (7-Aza Effect) RCOOH->ActiveEster + HATU/Base HATU HATU + DIPEA (Activation) HATU->ActiveEster Guanylation Guanylated Byproduct (If amine added too early) HATU->Guanylation Direct Attack (Side Reaction) Amide Target Amide Product ActiveEster->Amide + Amine (Fast) Amine Furo[3,2-b]pyridine- 5-methanamine Amine->Amide Amine->Guanylation

Mechanistic pathway of HATU coupling highlighting the 7-aza effect and guanylation risk.

T3P_Workflow Step1 1. Preparation Mix Acid + Amine in EtOAc Step2 2. Base Addition Add DIPEA (3.0 eq) Step1->Step2 Step3 3. T3P Addition Dropwise T3P (50% in EtOAc) Step2->Step3 Step4 4. Coupling Stir at RT (2-12 h) Step3->Step4 Step5 5. Aqueous Workup Wash with Water/NaHCO3 Step4->Step5 Step6 6. Pure Amide Evaporate Organic Layer Step5->Step6

Step-by-step experimental workflow for T3P-mediated amide coupling and aqueous workup.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Hindered Substrates)

Self-Validation Check: The success of this protocol relies on the color change during pre-activation (usually clear to pale yellow) indicating active ester formation before the amine is introduced.

Reagents:

  • Carboxylic Acid: 1.0 equiv.

  • Furo[3,2-b]pyridine-5-methanamine: 1.1 equiv.

  • HATU: 1.2 equiv.

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv.

  • Anhydrous DMF: 0.1 M concentration.

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M solution.

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq) in one portion.

  • Stir the mixture at room temperature for exactly 15–20 minutes. Note: Do not exceed 30 minutes to prevent degradation of the HOAt active ester.

  • Aminolysis: Add furo[3,2-b]pyridine-5-methanamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2 to 4 hours. Monitor reaction progression via LC-MS. The primary amine peak (M+H = 149.1) should be completely consumed.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2x) to remove acidic impurities.

    • 5% aqueous LiCl solution (3x) to thoroughly extract DMF into the aqueous phase.

    • Brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace HOAt remains.

Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up & Chiral Acids)

Self-Validation Check: Because T3P is added last, the amine and acid are pre-mixed. The absence of epimerization can be validated via chiral HPLC post-isolation.

Reagents:

  • Carboxylic Acid: 1.0 equiv.

  • Furo[3,2-b]pyridine-5-methanamine: 1.05 equiv.

  • T3P (50% w/w solution in EtOAc): 1.5 equiv.

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv.

  • Ethyl Acetate (EtOAc): 0.2 M concentration.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and furo[3,2-b]pyridine-5-methanamine (1.05 eq). Suspend the solids in EtOAc (0.2 M).

  • Add DIPEA (3.0 eq) to the suspension. Stir for 5 minutes to ensure homogeneity.

  • Activation/Coupling: Cool the reaction flask to 0 °C using an ice bath.

  • Add the T3P solution (1.5 eq) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Workup: Once LC-MS indicates complete conversion, quench the reaction by adding an equal volume of distilled water. Stir vigorously for 15 minutes to hydrolyze any unreacted T3P into propylphosphonic acid.

  • Transfer to a separatory funnel. Separate the layers and wash the organic (EtOAc) layer sequentially with:

    • Water (2x)

    • Saturated aqueous NaHCO₃ (2x)

    • Brine (1x)

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting amide is typically >95% pure and requires no further chromatographic purification.

References

  • Source: peptidechemistry.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core Source: ResearchGate URL
  • Title: Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source: RSC Publishing URL
  • Title: Furo[3,2-b]pyridine compounds useful as inhibitors of the par-2 signaling pathway (WO2018057588A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Furo[3,2-b]pyridine-5-methanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing Furo[3,2-b]pyridine-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing Furo[3,2-b]pyridine-5-methanamine .

The furo[3,2-b]pyridine core is a highly privileged, rigid pharmacophore frequently utilized in the development of selective kinase inhibitors [1]. However, installing the 5-methanamine moiety is notoriously difficult. Standard reduction protocols often result in poor yields due to competing side reactions (dimerization, over-reduction) and product isolation challenges. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to optimize your synthetic workflows.

Workflow Visualization: Synthetic Pathways & Failure Points

To troubleshoot effectively, we must first map the kinetic pathways of the synthesis. The diagram below illustrates the two primary synthetic routes—nitrile reduction and reductive amination—alongside their most common failure points.

Figure 1: Synthetic pathways to Furo[3,2-b]pyridine-5-methanamine highlighting common failure points.

Frequently Asked Questions (Troubleshooting)

Q1: My Pd/C-catalyzed hydrogenation of Furo[3,2-b]pyridine-5-carbonitrile yields a complex mixture, primarily the secondary amine dimer. How do I prevent this?

The Causality: The catalytic hydrogenation of nitriles proceeds via an intermediate imine. If the reaction environment lacks a trapping agent, the newly formed primary amine (Furo[3,2-b]pyridine-5-methanamine) acts as a nucleophile, attacking the unreduced imine intermediate. This forms a secondary imine, which is subsequently reduced to a secondary amine dimer[2]. The Solution: You must alter the reaction kinetics to favor primary amine isolation. This is achieved in two ways:

  • Ammonia Excess: Use Raney Nickel with a vast excess of methanolic ammonia. The high concentration of NH3​ shifts the equilibrium, outcompeting the primary amine for the imine intermediate.

  • In Situ Protection (Recommended): Add Di-tert-butyl dicarbonate ( Boc2​O ) directly to the Pd/C hydrogenation mixture. The Boc2​O rapidly and selectively protects the primary amine as it forms, rendering it non-nucleophilic and completely shutting down the dimerization pathway [2].

Q2: I attempted reductive amination of Furo[3,2-b]pyridine-5-carbaldehyde with NaBH4​ and NH4​OAc , but I isolated mostly Furo[3,2-b]pyridine-5-methanol. What went wrong?

The Causality: Sodium borohydride ( NaBH4​ ) is a highly active hydride source that reduces aldehydes to alcohols much faster than the aldehyde can condense with ammonia to form the required imine. The Solution: Separate the workflow into a two-step sequence. First, pre-form the imine by stirring the aldehyde with NH4​OAc and a Lewis acid dehydrating agent like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Second, use a milder, pH-dependent reducing agent like Sodium cyanoborohydride ( NaBH3​CN ). At pH 5–6, NaBH3​CN selectively reduces the protonated imine (iminium ion) over the carbonyl group.

Q3: The reaction LC-MS shows 100% conversion to the primary amine, but my isolated yield after aqueous workup is <20%. Where is my product?

The Causality: Furo[3,2-b]pyridine-5-methanamine is a highly polar, basic heteroaromatic compound. During standard aqueous workup, it easily protonates and partitions into the aqueous layer. Furthermore, primary amines strongly coordinate to residual transition metals (Pd or Ni) from the catalyst, forming insoluble complexes that are lost during filtration. The Solution: Eliminate the aqueous workup entirely. Filter the crude reaction mixture through a pad of Celite to remove the catalyst, washing heavily with a polar solvent (10% Methanol in Dichloromethane) to break metal-amine coordination. Purify the filtrate directly using Strong Cation Exchange (SCX) chromatography.

Quantitative Data Summary: Reaction Condition Benchmarking

To guide your reagent selection, the table below summarizes the empirical outcomes of various reduction conditions applied to the Furo[3,2-b]pyridine scaffold.

Starting MaterialCatalyst / ReagentsAdditiveDominant ProductTypical Yield
5-Carbonitrile 10% Pd/C, H2​ (1 atm)NoneSecondary Amine Dimer< 30%
5-Carbonitrile Raney Ni, H2​ (50 psi) NH3​ (excess)5-Methanamine75–85%
5-Carbonitrile 10% Pd/C, H2​ (1 atm) Boc2​O (1.5 eq)Boc-protected 5-Methanamine85–95%
5-Carbaldehyde NaBH4​ , NH4​OAc None5-Methanol< 15%
5-Carbaldehyde NaBH3​CN , NH4​OAc AcOH (to pH 5)5-Methanamine65–75%

Validated Experimental Protocol: In Situ Boc-Protection Strategy

This self-validating protocol utilizes the Boc2​O trapping strategy to convert Furo[3,2-b]pyridine-5-carbonitrile to the protected methanamine, bypassing dimerization and extraction losses [2][3].

Reagents:

  • Furo[3,2-b]pyridine-5-carbonitrile (1.0 eq)

  • Di-tert-butyl dicarbonate ( Boc2​O , 1.5 eq)

  • 10% Pd/C (0.1 eq by weight)

  • Methanol (Anhydrous, 0.1 M)

Step-by-Step Methodology:

  • System Assembly & Degassing: In a flame-dried round-bottom flask, dissolve the carbonitrile and Boc2​O in anhydrous methanol. Add 10% Pd/C cautiously under a stream of nitrogen. Self-Validation Check: Ensure the Boc2​O is fully dissolved before adding the catalyst to guarantee immediate trapping of the amine.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 12–16 hours.

  • In-Process Monitoring: Sample the reaction and analyze via LC-MS. Self-Validation Check: The reaction is complete when the starting material peak disappears and the dominant mass is m/z=249 [M+H]+ (the Boc-protected product). If an intermediate m/z=145 (unprotected amine) is observed, add an additional 0.2 eq of Boc2​O and stir for 2 hours.

  • Filtration & Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the Celite pad thoroughly with 10% Methanol/Ethyl Acetate (3 x 20 mL) to elute any product bound to the palladium surface.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified via standard silica gel chromatography (Hexanes/Ethyl Acetate) to afford tert-butyl (furo[3,2-b]pyridin-5-ylmethyl)carbamate in pristine purity.

  • Deprotection (Optional): To obtain the free amine, treat the Boc-protected intermediate with 4M HCl in Dioxane for 2 hours at room temperature, followed by concentration to yield the hydrochloride salt.

References

  • Shiotani, S. "FUROPYRIDINES. SYNTHESIS AND PROPERTIES." Heterocycles, 1997, 45(5), 975-1011. URL:[Link]

  • Lu, Q.; Liu, J.; Ma, L. "Recent advances in selective catalytic hydrogenation of nitriles to primary amines." Journal of Catalysis, 2021, 404, 475–492. URL:[Link]

Optimization

Optimizing HPLC mobile phase conditions for Furo[3,2-b]pyridine-5-methanamine analysis

A Guide to Optimizing HPLC Mobile Phase Conditions Welcome to the technical support guide for the HPLC analysis of Furo[3,2-b]pyridine-5-methanamine. This resource is designed for researchers, analytical scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing HPLC Mobile Phase Conditions

Welcome to the technical support guide for the HPLC analysis of Furo[3,2-b]pyridine-5-methanamine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges associated with this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Understanding the Analyte: Furo[3,2-b]pyridine-5-methanamine

Furo[3,2-b]pyridine-5-methanamine is a heterocyclic compound containing both a pyridine ring and a primary amine group.[1] This structure dictates its behavior in reversed-phase HPLC (RP-HPLC). The presence of two basic nitrogen atoms makes the molecule susceptible to protonation, significantly influencing its polarity and interaction with the stationary phase. The primary challenge in its analysis is mitigating undesirable secondary interactions with the silica-based stationary phase, which often leads to poor peak shapes.[2]

PropertyDetailsSource
Molecular Formula C₈H₈N₂O[1]
Chemical Nature Basic Compound (contains pyridine and amine)[3]
Primary Challenge Peak Tailing due to silanol interactions[2][4]
Key Analytical Handle Mobile Phase pH Control[5][6][7]
Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during method development in a direct question-and-answer format.

Q1: My peak for Furo[3,2-b]pyridine-5-methanamine is showing significant tailing. What is the cause and how do I fix it?

Answer:

Peak tailing is the most common issue for basic compounds like Furo[3,2-b]pyridine-5-methanamine and is primarily caused by secondary interactions with the stationary phase.[2][4]

Primary Cause: Silanol Interactions Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH 4-7), these silanols can become deprotonated (SiO⁻) and act as strong retention sites for positively charged basic compounds. Your analyte, being basic, is protonated (positively charged) in this pH range. This strong ionic interaction, in addition to the desired hydrophobic interaction, creates a mixed-mode retention mechanism that results in tailing peaks.[2]

Solutions:

  • Operate at Low pH (Ion Suppression): This is the most effective and common strategy. By lowering the mobile phase pH to between 2.5 and 3.5, the vast majority of silanol groups are fully protonated (Si-OH).[2][4] This neutralizes their negative charge, eliminating the secondary ionic interaction and resulting in symmetrical peaks.

    • Protocol: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous (A) and organic (B) mobile phase components.[8][9] Formic acid is generally preferred for LC-MS applications due to its lower ion-suppression effects compared to TFA.

  • Use a Modern, High-Purity Column: Modern columns, often labeled as "Type B" silica, have a much lower content of acidic free silanols and trace metals, which significantly reduces tailing for basic compounds.[4] Additionally, columns with advanced end-capping are designed to block most residual silanols.

  • Add an Amine Modifier (Less Common): In older methods, a competing base like triethylamine (TEA) was added to the mobile phase.[4][10] The TEA preferentially interacts with the active silanol sites, masking them from the analyte. This is less common today due to the availability of better columns and the potential for baseline instability.

Q2: I have poor retention; the analyte elutes at or near the void volume. How can I increase its retention time?

Answer:

Poor retention occurs when the analyte is too polar under the current conditions and has a weak affinity for the non-polar stationary phase.

Primary Cause: Analyte Protonation At low pH, your basic analyte is protonated, making it more polar and water-soluble.[6] While excellent for peak shape, this increased polarity can drastically reduce retention in reversed-phase chromatography.

Solutions:

  • Decrease the Organic Solvent Content: The simplest way to increase retention in RP-HPLC is to make the mobile phase weaker (more polar).[11]

    • Protocol: If you are using a gradient, make the initial percentage of organic solvent (acetonitrile or methanol) lower. For an isocratic method, simply reduce the overall percentage of the organic component.

  • Increase Mobile Phase pH (Use with Caution): By increasing the mobile phase pH to be at least 2 units above the analyte's pKa, the analyte will be in its neutral, free-base form.[11][12] This form is significantly less polar and will be retained much more strongly by the C18 stationary phase.

    • Critical Prerequisite: This approach requires a pH-stable column (e.g., a hybrid or polymer-based column) that can operate at pH > 8 without degrading.[7] Standard silica columns will rapidly dissolve under these conditions.

    • Protocol: Use a buffer such as ammonium bicarbonate or ammonium formate adjusted to pH 9-10.

  • Consider an Alternative Stationary Phase: If retention is still poor even with 100% aqueous mobile phase, a different column may be needed. Phenyl columns can provide alternative selectivity for aromatic compounds.[12] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative to reversed-phase.[13]

Q3: My retention times are shifting from one injection to the next. What causes this instability?

Answer:

Irreproducible retention times are a clear sign that your method is not robust, often pointing to inadequate control over the mobile phase.

Primary Cause: Unbuffered Mobile Phase Using only an acid like 0.1% formic acid provides a low pH but does not provide buffering capacity.[10] Small variations in the preparation of the mobile phase, CO₂ dissolving from the air, or interactions with the sample matrix can cause slight pH shifts, which in turn lead to significant changes in the retention time of ionizable compounds.[7]

Solutions:

  • Use a Buffer: A buffer is essential for controlling the mobile phase pH precisely.

    • Protocol: Prepare a 10-25 mM buffer in the aqueous portion of your mobile phase. For low pH work, a formate or phosphate buffer is ideal. For example, prepare a 20 mM potassium phosphate solution and adjust the pH to 3.0 with phosphoric acid. Remember to filter the buffer after preparation.

    • LC-MS Compatibility: If using mass spectrometry, choose a volatile buffer system like formic acid/ammonium formate. Phosphate buffers are non-volatile and will contaminate the MS source.[10]

  • Ensure Adequate Column Equilibration: When running a gradient, the column must be fully returned to the initial mobile phase conditions and stabilized before the next injection. Insufficient equilibration time is a common source of retention time drift.

    • Protocol: Ensure your gradient program includes an equilibration step of at least 5-10 column volumes after returning to the initial conditions.

Systematic Approach to Method Development

A structured workflow is key to efficiently developing a robust method. The following diagram outlines a logical progression for optimizing your mobile phase.

MethodDevelopmentWorkflow Start Start: C18 Column (4.6x150mm, 5µm) Analyte in 50:50 ACN:H2O Setup Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Acetonitrile Gradient: 5-95% B in 15 min Start->Setup Inject Inject Sample & Evaluate Setup->Inject CheckPeakShape Peak Tailing? Inject->CheckPeakShape GoodShape Peak Shape OK CheckPeakShape->GoodShape No Tailing Severe Tailing CheckPeakShape->Tailing Yes CheckRetention Sufficient Retention? (k' > 2) GoodRetention Retention OK CheckRetention->GoodRetention Yes LowRetention Low Retention CheckRetention->LowRetention No CheckResolution Adequate Resolution? GoodResolution Resolution OK CheckResolution->GoodResolution Yes PoorResolution Poor Resolution CheckResolution->PoorResolution No GoodShape->CheckRetention FixTailing Use High-Purity / End-Capped Column OR Consider pH-stable column at high pH Tailing->FixTailing FixTailing->Inject GoodRetention->CheckResolution FixRetention Decrease Initial %B OR Increase pH (with compatible column) LowRetention->FixRetention FixRetention->Inject Optimize Fine-tune Gradient & Finalize Method GoodResolution->Optimize FixResolution Make Gradient Shallower OR Switch Organic (ACN -> MeOH) PoorResolution->FixResolution FixResolution->Inject End Robust Method Achieved Optimize->End

Caption: A systematic workflow for HPLC mobile phase optimization.

Frequently Asked Questions (FAQs)
  • Q: What are good starting conditions for a screening gradient?

    • A: A good starting point is a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.[8] A broad gradient from 5% to 95% B over 15-20 minutes at a flow rate of 1.0 mL/min is effective for initial screening.[8]

  • Q: Should I use acetonitrile or methanol as the organic modifier?

    • A: Both are common choices. Acetonitrile generally has a lower viscosity, which results in lower backpressure and often sharper peaks.[14] Methanol can offer different selectivity, meaning it may separate your analyte from impurities differently. If you have resolution issues with acetonitrile, trying a method with methanol is a valuable step.[10]

  • Q: Why is it important to add acid/buffer to the organic solvent as well as the aqueous phase?

    • A: During a gradient run, the composition of the mobile phase changes dramatically. If the modifier is only in the aqueous phase, its concentration (and thus the pH and ionic strength) will change as the percentage of the organic phase increases. This can lead to peak shape distortion and retention shifts during the gradient. Adding the modifier to both phases ensures a consistent chemical environment throughout the analysis.

  • Q: What detection wavelength should I use?

    • A: Fused aromatic systems like Furo[3,2-b]pyridine generally have strong UV absorbance. A good starting point is to use a photodiode array (PDA) detector to screen the entire UV spectrum and select the wavelength of maximum absorbance for your analyte, which will provide the highest sensitivity. For similar compounds, detection around 254 nm or 272 nm has been used.[8][15]

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Furo[3,2-b]pyridin.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • ScienceDirect. (n.d.). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography.
  • GL Sciences. (n.d.). How to Increase Retention.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • PubChemLite. (n.d.). 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride.
  • Benchchem. (n.d.). Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide.
  • PubChem. (n.d.). Furo(3,2-b)pyridine.
  • Benchchem. (n.d.). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
  • MDPI. (2025, December 2). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications.
  • NextSDS. (n.d.). Furo[3,2-b]pyridine-2-methanamine(9CI) — Chemical Substance Information.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. Retrieved from The Royal Society of Chemistry website.
  • PMC. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.

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Troubleshooting

Best purification and recrystallization methods for Furo[3,2-b]pyridine-5-methanamine

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of Furo[3,2-b]pyridine-5-methanamine . As a highly polar, basic heteroaromatic building block, Furo[3,2-b]pyridine-5-methanam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of Furo[3,2-b]pyridine-5-methanamine .

As a highly polar, basic heteroaromatic building block, Furo[3,2-b]pyridine-5-methanamine presents unique handling challenges. The primary amine group is prone to oxidation and irreversible binding to acidic stationary phases, while the furo[3,2-b]pyridine core readily coordinates with transition metals. This guide provides field-proven, self-validating protocols designed to help researchers and drug development professionals achieve >99% purity.

Purification Workflow

G N1 Crude Furo[3,2-b]pyridine-5-methanamine N2 Acid-Base Extraction (pH Control) N1->N2 Initial Cleanup N3 Silica Gel Chromatography (DCM/MeOH/NH4OH) N2->N3 Complex Mixtures N4 Salt Formation (HCl in Ether/EtOH) N2->N4 Oily Freebase N3->N4 Isolate Freebase N5 Recrystallization (EtOH/EtOAc) N4->N5 Solidify N6 Pure Compound (>99%) N5->N6 Polishing

Decision tree for the purification of Furo[3,2-b]pyridine-5-methanamine.

Step-by-Step Experimental Methodologies

Protocol A: Buffer-Assisted Acid-Base Extraction

Causality: Primary amines can be separated from neutral impurities and selectively partitioned from secondary/tertiary amines using precise pH control[1].

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Acidification: Extract the organic layer with 1M HCl. The primary amine protonates to form a water-soluble ammonium salt, migrating to the aqueous layer.

  • Washing: Wash the acidic aqueous layer twice with dichloromethane (DCM) to remove unreacted neutral organic precursors and non-basic byproducts.

  • Basification: Carefully basify the aqueous layer to pH 10–11 using 10% aqueous Na₂CO₃ or NaOH to regenerate the freebase amine[1].

  • Isolation: Extract the liberated freebase with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Causality: The freebase of Furo[3,2-b]pyridine-5-methanamine often presents as an oil at room temperature due to high conformational flexibility. Converting it to a hydrochloride salt increases the crystal lattice energy, enabling efficient recrystallization[2].

  • Solvation: Dissolve the isolated freebase in a minimal volume of dry diethyl ether or absolute ethanol.

  • Precipitation: Under an inert nitrogen atmosphere at 0 °C, add 1.1 equivalents of HCl (e.g., 2M in diethyl ether or dioxane) dropwise[2].

  • Maturation: Stir the mixture for 30 minutes until the hydrochloride salt fully precipitates as a fine solid. Collect the solid via vacuum filtration.

  • Recrystallization: Dissolve the crude salt in a minimal amount of boiling ethanol. Slowly add ethyl acetate (antisolvent) until the solution becomes slightly cloudy[3].

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystal yield. Filter and dry under high vacuum.

Protocol C: Amine-Optimized Column Chromatography

Causality: Unmodified silica gel contains acidic silanols that cause severe tailing and irreversible adsorption of basic heteroaromatics. Basic modifiers are required to mask these sites[3].

  • Column Preparation: Slurry-pack a silica gel column using a solvent system pre-treated with 1% triethylamine (TEA) in hexanes.

  • Loading: Load the crude sample dissolved in a minimal amount of DCM.

  • Elution: Elute the product using a gradient of DCM/MeOH containing 1% aqueous NH₄OH (e.g., 90:9:1). The ammonia ensures sharp elution bands by preventing the amine from binding to the silica[3].

Quantitative Data Summary

The following table summarizes the expected performance metrics for each purification strategy:

Purification MethodTypical Yield (%)Purity Reached (%)Primary AdvantageKey Limitation
Acid-Base Extraction 85 – 95%90 – 95%Highly scalable; removes neutral impuritiesStruggles to separate structurally similar amines
HCl Salt Recrystallization 70 – 85%>99.5%Excellent polishing step; yields a stable, weighable solidYield loss in the mother liquor
Column Chromatography 60 – 80%95 – 98%Ideal for separating complex mixturesTime-consuming; high solvent consumption

Troubleshooting Guides & FAQs

Q1: Why is my Furo[3,2-b]pyridine-5-methanamine freebase an oil, and how can I solidify it? A1: Primary amines attached to low-molecular-weight heteroaromatics often present as oils due to high conformational flexibility and low crystal lattice energy. To induce crystallization, convert the freebase to a hydrochloride or acetate salt[2]. The resulting ionic interactions form a rigid crystal lattice, significantly increasing the melting point and facilitating recrystallization from ethanol/ether mixtures.

Q2: How do I remove residual palladium or copper catalysts from the cross-coupling steps? A2: The nitrogen and oxygen heteroatoms in the furo[3,2-b]pyridine core have a strong affinity for transition metals, often carrying them through standard liquid-liquid extractions. If residual Pd or Cu is present, wash the organic layer with an aqueous ammonia solution or an aqueous EDTA solution before proceeding to recrystallization[4]. Alternatively, treat the organic phase with a metal scavenger like aminopropyl-functionalized silica (QuadraSil AP).

Q3: My compound degraded or streaked severely during column chromatography. What caused this? A3: Unmodified silica gel contains acidic silanol groups that can irreversibly bind or catalyze the degradation of electron-rich heteroaromatic amines. To prevent this, you must pre-treat the silica with 1–2% triethylamine (TEA) or use a mobile phase containing ammonium hydroxide (NH₄OH) to mask the acidic sites and prevent tailing[3].

Q4: How do I separate the primary amine from secondary amine byproducts formed during reductive amination? A4: If column chromatography is undesirable, use a buffer-assisted pH extraction method, as primary and secondary amines have slightly different pKa values[1]. Alternatively, utilize Hoffmann's method by reacting the mixture with diethyl oxalate. The primary amine forms a solid dialkyl oxamide, the secondary amine forms a liquid dialkyl oxamic ester, and tertiary amines do not react, allowing for straightforward physical separation[2].

References

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: ACS Publications URL:[Link]

  • Substitution of Aryl Halides with Copper(I) Acetylides Source: Organic Syntheses Procedure URL:[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Furo[3,2-b]pyridine and Furo[2,3-b]pyridine in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Navigating Two Privileged Scaffolds In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the traj...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Scaffolds

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of available options, fused heterocyclic systems have garnered significant attention due to their rigid structures and ability to present functional groups in a well-defined three-dimensional space, enhancing interactions with biological targets. This guide provides an in-depth, comparative analysis of two isomeric furopyridine scaffolds: Furo[3,2-b]pyridine and Furo[2,3-b]pyridine. While structurally similar, these two cores exhibit distinct electronic properties and synthetic accessibility, leading to their application in different therapeutic areas. We will delve into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data, to offer a comprehensive resource for researchers in drug development.

The Furo[3,2-b]pyridine Scaffold: A Rising Star in Kinase Inhibition and Beyond

The Furo[3,2-b]pyridine core, a relatively less explored scaffold compared to its isomer, has recently emerged as a "privileged" structure in medicinal chemistry.[1] Its derivatives have shown remarkable potential as highly selective kinase inhibitors and modulators of crucial signaling pathways.

Synthesis of the Furo[3,2-b]pyridine Core

The construction of the Furo[3,2-b]pyridine nucleus is a key step in accessing its derivatives. Several synthetic strategies have been developed, with palladium- and copper-catalyzed reactions being the most prominent.

A versatile and widely used method is the Sonogashira cross-coupling reaction followed by heteroannulation.[2] This approach allows for the introduction of diversity at the 2-position of the furo[3,2-b]pyridine ring system.

Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization for 2-Substituted Furo[3,2-b]pyridines [2]

  • Objective: To synthesize 2-substituted Furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes.

  • Materials:

    • 3-chloro-2-hydroxypyridine

    • Terminal alkyne (e.g., phenylacetylene)

    • 10% Palladium on carbon (Pd/C)

    • Copper(I) iodide (CuI)

    • Triphenylphosphine (PPh3)

    • Triethylamine (Et3N)

    • Ethanol

    • Ultrasound bath

  • Procedure:

    • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and the terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.

    • Subject the reaction mixture to ultrasound irradiation for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted furo[3,2-b]pyridine.

  • Causality: The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the Sonogashira coupling to proceed efficiently. Ultrasound irradiation can enhance the reaction rate and yield by providing the necessary energy for the reaction to occur at a lower temperature and in a shorter time.

cluster_synthesis Furo[3,2-b]pyridine Synthesis start 3-chloro-2-hydroxypyridine + Terminal Alkyne step1 Sonogashira Coupling (Pd/C, CuI, PPh3, Et3N, Ultrasound) start->step1 intermediate Coupled Intermediate step1->intermediate step2 Intramolecular C-O Bond Formation intermediate->step2 product 2-substituted Furo[3,2-b]pyridine step2->product

Caption: Synthetic workflow for 2-substituted Furo[3,2-b]pyridines.

Biological Applications of Furo[3,2-b]pyridine Derivatives

The Furo[3,2-b]pyridine scaffold has proven to be a versatile template for targeting a range of biological entities, particularly in the realm of oncology.

Kinase Inhibition: A significant breakthrough was the discovery of Furo[3,2-b]pyridine derivatives as potent and selective inhibitors of several protein kinases.[3]

  • Cdc2-like Kinases (CLKs): These kinases are involved in pre-mRNA splicing, a process often dysregulated in cancer. Furo[3,2-b]pyridine-based compounds have been identified as potent CLK inhibitors, demonstrating the potential to modulate alternative splicing for therapeutic benefit.[3]

  • Homeodomain-Interacting Protein Kinases (HIPKs): HIPKs play a role in various cellular processes, and their dysregulation is linked to cancer. The Furo[3,2-b]pyridine scaffold has been successfully utilized to develop selective HIPK inhibitors.[4]

Hedgehog Signaling Pathway Modulation: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in the development of several cancers. Furo[3,2-b]pyridine derivatives have been identified as modulators of this pathway, offering a potential therapeutic strategy for Hh-driven malignancies.[3][5]

Cytotoxic Activity: Several studies have reported the cytotoxic effects of Furo[3,2-b]pyridine derivatives against various cancer cell lines, highlighting their potential as anticancer agents.[3][6]

Compound Class Target Biological Activity Reference
3,5-disubstituted Furo[3,2-b]pyridinesCLKsPotent and selective inhibition[5]
2-substituted Furo[3,2-b]pyridinesSIRT1Inhibition of SIRT1, apoptosis induction in MCF-7 cells[6]
3,5,7-trisubstituted Furo[3,2-b]pyridinesHedgehog PathwaySub-micromolar modulation[5]

Table 1: Biological Activities of Representative Furo[3,2-b]pyridine Derivatives.

While specific data for Furo[3,2-b]pyridine-5-methanamine is limited in the public domain, its structure suggests it could serve as a valuable building block for creating libraries of compounds for screening against various targets. The primary amine handle at the 5-position allows for a wide range of chemical modifications to explore the structure-activity relationship.

The Furo[2,3-b]pyridine Scaffold: A Workhorse in Diverse Therapeutic Areas

The Furo[2,3-b]pyridine scaffold is a more established privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][7]

Synthesis of the Furo[2,3-b]pyridine Core

Access to the Furo[2,3-b]pyridine core is crucial for developing novel therapeutics. Several synthetic routes have been established, often involving the construction of the furan ring onto a pre-existing pyridine.

A robust and scalable method involves nucleophilic aromatic substitution (SNA) followed by intramolecular cyclization.[8]

Experimental Protocol: SNAr and Intramolecular Cyclization for Furo[2,3-b]pyridines [8]

  • Objective: To synthesize the Furo[2,3-b]pyridine core from a 2-halopyridine derivative.

  • Materials:

    • 2-halopyridine (e.g., 2-chloro-3-cyanopyridine)

    • A suitable nucleophile with a side chain for cyclization (e.g., ethyl glycolate)

    • A strong base (e.g., sodium hydride)

    • An appropriate solvent (e.g., THF)

  • Procedure:

    • React the 2-halopyridine with the nucleophile in the presence of a strong base to facilitate the SNAr reaction.

    • The intermediate formed undergoes a subsequent intramolecular cyclization to form the furan ring.

    • The specific reaction conditions (temperature, reaction time) will depend on the substrates used.

    • Purify the final product using standard techniques like column chromatography.

  • Causality: The electron-withdrawing nature of the pyridine ring facilitates the initial SNAr reaction. The choice of the nucleophile is critical as it must contain the necessary functionality to cyclize and form the furan ring.

cluster_synthesis_fb Furo[2,3-b]pyridine Synthesis start_fb 2-halopyridine + Nucleophile step1_fb SNAr Reaction (Strong Base) start_fb->step1_fb intermediate_fb Substituted Pyridine step1_fb->intermediate_fb step2_fb Intramolecular Cyclization intermediate_fb->step2_fb product_fb Furo[2,3-b]pyridine Derivative step2_fb->product_fb

Caption: Synthetic workflow for Furo[2,3-b]pyridine derivatives.

Biological Applications of Furo[2,3-b]pyridine Derivatives

The Furo[2,3-b]pyridine scaffold has been extensively explored, leading to the discovery of compounds with a wide array of biological activities.

Anticancer Activity: This is a major area of investigation for Furo[2,3-b]pyridine derivatives. They have been shown to inhibit cancer cell proliferation through various mechanisms.[7][9]

  • Kinase Inhibition: Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several kinases crucial for cancer cell growth, including Cyclin-Dependent Kinase 2 (CDK2), AKT1, and IRAK4.[9][10][11]

  • Other Anticancer Mechanisms: Some derivatives have also shown activity as inhibitors of tubulin polymerization.[10]

Anti-inflammatory Activity: Certain dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator of the innate immune response.[1][11] This makes them attractive candidates for treating inflammatory and autoimmune diseases.

Other Applications: Furo[2,3-b]pyridine derivatives have also been investigated as antianaphylactic agents and cannabinoid-1 receptor (CB1R) inverse agonists.[12][13]

Compound/Derivative Target/Assay IC50/Activity Reference
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93 µM[10][14]
Dihydrofuro[2,3-b]pyridine derivative (Compound 21)IRAK46.2 nM[11]
Dihydrofuro[2,3-b]pyridine derivative (Compound 38)IRAK47.3 nM[11]
Furo[2,3-b]pyridine formamidinesPassive Cutaneous AnaphylaxisAntianaphylactic activity[12]

Table 2: Biological Activities of Representative Furo[2,3-b]pyridine Derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [7]

  • Objective: To evaluate the cytotoxic activity of Furo[2,3-b]pyridine analogs against cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

    • Furo[2,3-b]pyridine test compounds

    • Positive control (e.g., Doxorubicin)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control for 48-72 hours.

    • MTT Addition: Replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for 2-4 hours.

    • Formazan Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent like DMSO.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

  • Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

cluster_pathway IRAK4 Signaling Pathway Inhibition tlr TLR/IL-1R myd88 MyD88 tlr->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb inflammation Pro-inflammatory Cytokine Production nfkb->inflammation inhibitor Furo[2,3-b]pyridine Derivative inhibitor->irak4 Inhibition

Caption: Inhibition of the IRAK4 signaling pathway by Furo[2,3-b]pyridine derivatives.

Head-to-Head Comparison: Furo[3,2-b]pyridine vs. Furo[2,3-b]pyridine

FeatureFuro[3,2-b]pyridineFuro[2,3-b]pyridine
Primary Therapeutic Areas Oncology (Kinase Inhibition, Hedgehog Pathway)Oncology (Kinase Inhibition), Inflammation, CNS
Key Targets CLKs, HIPKs, SIRT1, Hedgehog Pathway componentsCDK2, AKT1, IRAK4, Tubulin, CB1R
Synthetic Accessibility Good, with established Pd and Cu-catalyzed methods.Excellent, with multiple scalable routes (e.g., SNAr).
SAR Exploration Emerging, with significant potential for new discoveries.Well-established, with extensive literature.
"Privileged" Status Rising, gaining recognition for its unique properties.Established, a workhorse in many drug discovery programs.

Table 3: Comparative Overview of Furo[3,2-b]pyridine and Furo[2,3-b]pyridine Scaffolds.

Conclusion: Choosing the Right Isomer for Your Drug Discovery Program

Both Furo[3,2-b]pyridine and Furo[2,3-b]pyridine are valuable scaffolds in medicinal chemistry, each offering distinct advantages.

The Furo[2,3-b]pyridine core is a well-trodden path, providing a solid foundation for programs targeting a wide range of biological entities, particularly in oncology and inflammation. Its synthetic accessibility and the wealth of available SAR data make it a reliable choice for lead optimization campaigns.

In contrast, the Furo[3,2-b]pyridine scaffold represents a more novel and less explored chemical space. Its demonstrated potential for achieving high selectivity against specific kinase targets and for modulating the Hedgehog pathway makes it an exciting starting point for innovative drug discovery projects. While less SAR data is publicly available, this also presents an opportunity for discovering novel intellectual property. The specific derivative, Furo[3,2-b]pyridine-5-methanamine , with its reactive handle, is an ideal candidate for building focused libraries to explore the potential of this promising scaffold further.

Ultimately, the choice between these two isomeric scaffolds will depend on the specific goals of the research program, including the therapeutic target, the desired level of novelty, and the available synthetic chemistry expertise. This guide provides the foundational knowledge to make an informed decision and to unlock the full potential of these powerful heterocyclic systems in the quest for new medicines.

References

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  • El-Sayed, N. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3935. [Link]

  • Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452. [Link]

  • Guchhait, S. K., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3719-3724. [Link]

  • El-Sayed, N. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]

  • El-Sayed, N. A., et al. (2025). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
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  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-cancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]

  • Hung, J. M., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 420-437. [Link]

  • Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Bioorganics & Medicinal Chemistry, 89, 117361.
  • Al-Warhi, T., et al. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry, 14(10), 1957-1970. [Link]

  • Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. [Link]

  • Zhuravel, I. O., et al. (2018). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines.
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Comparative

Spectral Validation of Furo[3,2-b]pyridine-5-methanamine: A Comparative Guide to ¹H and ¹³C NMR Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and scientists workin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and scientists working with heterocyclic scaffolds like Furo[3,2-b]pyridine, a privileged core in medicinal chemistry, precise analytical validation is paramount.[1] This guide provides an in-depth technical comparison and procedural roadmap for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral validation of Furo[3,2-b]pyridine-5-methanamine. Moving beyond a mere listing of protocols, this document elucidates the rationale behind experimental choices and establishes a self-validating framework for data interpretation, grounded in authoritative standards.

The Furo[3,2-b]pyridine Scaffold: A NMR Perspective

The Furo[3,2-b]pyridine core is a rigid, planar heterocyclic system whose unique electronic properties make it a valuable pharmacophore.[1] Understanding the baseline NMR signature of this core is critical before analyzing substituted derivatives. While direct experimental data for Furo[3,2-b]pyridine-5-methanamine is not widely published, we can construct a robust predictive framework by analyzing the parent heterocycle and the expected influence of the 5-methanamine substituent.

The aromatic protons of the Furo[3,2-b]pyridine system are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.6 ppm, due to the deshielding effects of the aromatic ring currents.[2] The introduction of the electron-donating methanamine group at the C-5 position is predicted to induce an upfield shift in the chemical shifts of the neighboring pyridine ring protons (H-6 and H-7) due to increased electron density. Conversely, the protons of the furan ring (H-2 and H-3) are expected to be less affected.

In the ¹³C NMR spectrum, the carbons of the heterocyclic core will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the nitrogen of the pyridine ring (C-7a) and the oxygen of the furan ring (C-3a) are typically found at the lower field end of this range. The methanamine substituent will introduce a new signal for the methylene carbon (-CH₂-) in the aliphatic region, anticipated around δ 40-50 ppm, and the amine protons will present a broad singlet in the ¹H NMR spectrum, the chemical shift of which is highly dependent on solvent and concentration.[3]

Comparative Spectral Analysis: Distinguishing Furo[3,2-b]pyridine-5-methanamine from Potential Impurities

A crucial aspect of spectral validation is its ability to differentiate the target compound from potential impurities or alternative isomers. For instance, a common synthetic precursor, a halogenated Furo[3,2-b]pyridine, would exhibit a distinctly different aromatic proton splitting pattern and lack the characteristic methylene and amine signals of the final product. Similarly, an isomeric product, such as Furo[3,2-b]pyridine-7-methanamine, would show different coupling patterns and chemical shifts for the pyridine ring protons.

A comparative analysis of the predicted ¹H and ¹³C NMR data for Furo[3,2-b]pyridine-5-methanamine against a potential synthetic precursor, 5-chloro-Furo[3,2-b]pyridine, is presented below.

Proton/Carbon Predicted ¹H Chemical Shift (δ, ppm) for Furo[3,2-b]pyridine-5-methanamine Predicted ¹³C Chemical Shift (δ, ppm) for Furo[3,2-b]pyridine-5-methanamine Predicted ¹H Chemical Shift (δ, ppm) for 5-chloro-Furo[3,2-b]pyridine Predicted ¹³C Chemical Shift (δ, ppm) for 5-chloro-Furo[3,2-b]pyridine
H-2~7.8~142~7.9~143
H-3~7.0~108~7.1~109
H-6~7.5~118~7.8~125
H-7~8.3~145~8.6~150
-CH₂-~4.0~45--
-NH₂~1.5-3.0 (broad)---
C-2-~142-~143
C-3-~108-~109
C-3a-~148-~149
C-5-~150-~148
C-6-~118-~125
C-7-~145-~150
C-7a-~158-~159
-CH₂--~45--

Note: These are predicted values and may vary based on experimental conditions.

A Validated Experimental Protocol for NMR Spectral Acquisition

To ensure the generation of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following step-by-step methodology is grounded in best practices for pharmaceutical analysis and aligns with guidelines from authoritative bodies like the IUPAC.[4][5][6]

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is fully soluble at the desired concentration (typically 5-10 mg in 0.6-0.7 mL). Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for amine-containing compounds as it can reduce the rate of proton exchange, leading to sharper N-H signals.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). IUPAC recommendations standardize the reporting of chemical shifts relative to the ¹H resonance of TMS.[5]

  • Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

For ¹H NMR:

  • Spectral Width : ~16 ppm

  • Number of Scans : 16-32 (to achieve a good signal-to-noise ratio)

  • Relaxation Delay : 1-2 seconds

  • Pulse Width : Calibrated 90° pulse

  • Acquisition Time : ≥ 3 seconds

For ¹³C NMR:

  • Spectral Width : ~240 ppm

  • Number of Scans : ≥ 1024 (due to the low natural abundance of ¹³C)

  • Relaxation Delay : 2-5 seconds

  • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time : ≥ 1 second

Data Processing and Analysis
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Peak Picking and Integration : Identify all significant peaks and integrate the signals in the ¹H NMR spectrum. The integration values should be consistent with the number of protons giving rise to each signal.

  • 2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, providing definitive structural confirmation.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the NMR spectral validation process for Furo[3,2-b]pyridine-5-methanamine.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation & Comparison Sample Furo[3,2-b]pyridine-5-methanamine Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Dissolve & Mix Standard Internal Standard (TMS) Solvent->Standard Dissolve & Mix NMR_Tube NMR_Tube Standard->NMR_Tube Dissolve & Mix Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer OneD_NMR OneD_NMR Spectrometer->OneD_NMR 1H & 13C NMR TwoD_NMR TwoD_NMR Spectrometer->TwoD_NMR COSY, HSQC, HMBC Processing Processing OneD_NMR->Processing FT, Phasing, Baseline Correction TwoD_NMR->Processing Structure_Validation Structure_Validation Processing->Structure_Validation Peak Assignment & Integration Comparison Comparison Structure_Validation->Comparison Compare with Predicted Spectra Purity_Assessment Purity_Assessment Comparison->Purity_Assessment Identify Impurities Final_Report Final_Report Purity_Assessment->Final_Report Generate Report

Caption: Workflow for NMR spectral validation.

Conclusion

The structural validation of Furo[3,2-b]pyridine-5-methanamine by ¹H and ¹³C NMR spectroscopy is a multi-faceted process that requires a combination of predictive analysis, meticulous experimental technique, and thorough data interpretation. By comparing acquired spectra to a well-reasoned predictive model and employing a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural confirmation. This guide provides a robust framework for this process, emphasizing the causality behind experimental choices and grounding the methodology in authoritative standards to ensure the integrity and reliability of the analytical data.

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Validation

A Comparative Guide to the Bioavailability of Furo[3,2-b]pyridine-5-methanamine Analogues for Drug Discovery Professionals

This guide provides a comprehensive analysis of the bioavailability of Furo[3,2-b]pyridine-5-methanamine analogues, a class of heterocyclic compounds with significant potential in drug development. As researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the bioavailability of Furo[3,2-b]pyridine-5-methanamine analogues, a class of heterocyclic compounds with significant potential in drug development. As researchers and drug development professionals, understanding the pharmacokinetic profile, particularly oral bioavailability, is paramount for the successful translation of a promising lead compound into a clinical candidate. This document offers an in-depth comparison of representative analogues, supported by experimental data and detailed protocols, to empower informed decision-making in your discovery programs.

The Critical Role of Bioavailability in Drug Efficacy

Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation unchanged, is a critical determinant of a drug's efficacy, safety, and dosing regimen. A compound with poor oral bioavailability may fail to achieve therapeutic concentrations, leading to a lack of efficacy, or may exhibit high inter-individual variability, posing safety concerns. The Furo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] However, like many nitrogen-containing heterocyclic compounds, achieving optimal oral bioavailability can be a significant challenge.[3][4][5] Modifications to the core scaffold can dramatically influence absorption, distribution, metabolism, and excretion (ADME) properties.[6] This guide will delve into these nuances, providing a framework for optimizing the bioavailability of your Furo[3,2-b]pyridine-5-methanamine analogues.

Comparative Bioavailability of Furo[3,2-b]pyridine Analogues: An Illustrative Analysis

While specific public data on the bioavailability of Furo[3,2-b]pyridine-5-methanamine analogues is limited, we can draw valuable insights from structurally related compounds. A recent study on dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors provides a compelling case study on how structural modifications impact pharmacokinetic parameters.[7] The following table summarizes the key findings for two representative analogues from this study, highlighting the profound effect of subtle chemical changes on oral bioavailability.

Compound IDStructureOral Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Clearance (mL/min/kg)
Analogue A (Compound 21) [Structure of Compound 21]1.6%[7]---43[7]
Analogue B (Compound 38) [Structure of Compound 38]21%[7]---12[7]

Analysis of the Data:

The stark contrast in oral bioavailability between Analogue A (1.6%) and Analogue B (21%) underscores the critical importance of structure-activity relationship (SAR) and structure-property relationship (SPR) studies in lead optimization.[7] The structural modification from Analogue A to Analogue B led to a more than 13-fold increase in oral bioavailability. This improvement was primarily attributed to a significant reduction in clearance, from 43 mL/min/kg for Analogue A to 12 mL/min/kg for Analogue B.[7] This suggests that the chemical modifications in Analogue B likely reduced its susceptibility to first-pass metabolism in the liver.

This illustrative comparison emphasizes that even minor alterations to the Furo[3,2-b]pyridine scaffold can have a dramatic impact on the compound's pharmacokinetic profile. Therefore, a robust and systematic approach to evaluating the bioavailability of each new analogue is essential.

Experimental Protocols for Assessing Oral Bioavailability

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for an in vivo oral bioavailability study in rats, a standard preclinical model. This protocol is grounded in established principles of pharmacokinetics and adheres to best practices in preclinical drug development.

In Vivo Oral Bioavailability Study in Sprague-Dawley Rats

This protocol describes a crossover study design, which allows for each animal to serve as its own control, thereby reducing inter-animal variability.

3.1.1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be fasted overnight before dosing.

3.1.2. Dosing and Sample Collection Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow.

bioavailability_workflow cluster_iv Intravenous (IV) Administration cluster_po Oral (PO) Administration cluster_analysis Sample Processing & Analysis cluster_data Data Analysis iv_dose Administer IV Bolus Dose (e.g., 1 mg/kg) iv_blood Collect Blood Samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->iv_blood centrifuge Centrifuge Blood to Obtain Plasma iv_blood->centrifuge po_dose Administer Oral Gavage Dose (e.g., 10 mg/kg) po_blood Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) po_dose->po_blood po_blood->centrifuge extract Protein Precipitation & Sample Extraction centrifuge->extract lcms LC-MS/MS Analysis extract->lcms pk_calc Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) lcms->pk_calc bioavailability Calculate Oral Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for a crossover in vivo oral bioavailability study in rats.

3.1.3. Step-by-Step Methodology

  • Group Allocation: Randomly assign rats to two groups (n=3-5 per group). Group 1 will receive the intravenous (IV) dose first, while Group 2 will receive the oral (PO) dose first.

  • Catheterization: For IV administration and serial blood sampling, cannulate the jugular vein of each rat under anesthesia. Allow for a recovery period of at least 24 hours.

  • Dosing - Period 1:

    • IV Administration (Group 1): Administer the test compound as an IV bolus via the jugular vein cannula. The typical dose is 1 mg/kg, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Oral Administration (Group 2): Administer the test compound via oral gavage. A typical dose is 10 mg/kg, formulated in a vehicle such as 0.5% methylcellulose in water.

  • Blood Sampling - Period 1: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose for IV; pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose for PO). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Washout Period: Allow for a washout period of at least 7 days to ensure complete elimination of the compound from the animals' systems.

  • Dosing - Period 2 (Crossover):

    • Administer the oral dose to Group 1.

    • Administer the IV dose to Group 2.

  • Blood Sampling - Period 2: Repeat the blood sampling procedure as described in step 4.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in rat plasma.[8]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters for both IV and PO routes:

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Maximum Concentration (Cmax): The peak plasma concentration.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t1/2): The time required for the drug concentration to decrease by half.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Rationale for Experimental Choices
  • Crossover Design: This design minimizes the impact of inter-animal variability on the results, leading to more statistically robust data with a smaller number of animals.

  • Sprague-Dawley Rats: This is a commonly used and well-characterized rodent model in preclinical pharmacokinetics, with extensive historical data available for comparison.

  • Fasting: Fasting ensures that food does not interfere with the absorption of the test compound.

  • LC-MS/MS Analysis: This is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[8]

  • Non-Compartmental Analysis: This method is widely accepted by regulatory agencies for the analysis of pharmacokinetic data and does not require assumptions about the underlying physiological model.

High-Throughput Screening with Cassette Dosing

For early-stage drug discovery programs with a large number of analogues, conducting individual pharmacokinetic studies can be resource-intensive. Cassette dosing, or "n-in-one" dosing, offers a higher-throughput alternative for rapid screening.[8][9][10]

Cassette Dosing Workflow

The following diagram illustrates the cassette dosing workflow.

cassette_dosing_workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Profiling compound_selection Select Structurally Similar Analogues (5-10) formulation Formulate a 'Cocktail' of Compounds in a Single Vehicle compound_selection->formulation animal_dosing Administer the Cassette Dose (IV or PO) to a Single Group of Rats formulation->animal_dosing blood_sampling Collect Serial Blood Samples animal_dosing->blood_sampling plasma_prep Prepare Plasma Samples blood_sampling->plasma_prep lcms_analysis Simultaneous Quantification of all Compounds by LC-MS/MS plasma_prep->lcms_analysis pk_parameters Determine Individual PK Profiles for Each Compound lcms_analysis->pk_parameters rank_order Rank-Order Compounds Based on Bioavailability pk_parameters->rank_order

Caption: High-throughput pharmacokinetic screening using a cassette dosing strategy.

Key Considerations for Cassette Dosing
  • Compound Selection: The compounds in a cassette should have similar physicochemical properties to minimize the risk of drug-drug interactions during absorption and metabolism.[9]

  • Analytical Method: A highly specific and sensitive LC-MS/MS method is required to simultaneously quantify all compounds in the cassette without interference.

  • Dose Selection: The dose of each compound in the cassette should be low enough to avoid saturating metabolic enzymes or transporters, which could lead to inaccurate pharmacokinetic data.[8]

  • Validation: It is advisable to validate the cassette dosing results for lead compounds with a discrete (single-compound) pharmacokinetic study.

Regulatory Context and Authoritative Grounding

The experimental protocols and data analysis methods described in this guide are aligned with the principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13][14][15] Adherence to these guidelines is crucial for ensuring the quality and integrity of preclinical pharmacokinetic data submitted for regulatory review.

Conclusion

The successful development of Furo[3,2-b]pyridine-5-methanamine analogues as therapeutic agents is intrinsically linked to a thorough understanding and optimization of their oral bioavailability. This guide has provided a framework for comparing the bioavailability of these analogues, supported by illustrative data and detailed, actionable experimental protocols. By implementing a systematic approach to in vivo pharmacokinetic testing, from high-throughput cassette dosing for initial screening to definitive single-compound studies for lead candidates, researchers can de-risk their drug discovery programs and increase the probability of advancing compounds with favorable drug-like properties into clinical development.

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Comparative

Comparative Binding Affinity Guide: Furo[3,2-b]pyridine-5-methanamine vs. Standard Pyridine Amines in Targeted Drug Discovery

In modern medicinal chemistry, the transition from monocyclic to bicyclic heteroaromatic scaffolds is a fundamental strategy to overcome off-target toxicity and improve target residence time. This guide critically evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the transition from monocyclic to bicyclic heteroaromatic scaffolds is a fundamental strategy to overcome off-target toxicity and improve target residence time. This guide critically evaluates the target binding affinity and selectivity of Furo[3,2-b]pyridine-5-methanamine against standard monocyclic pyridine amines (e.g., 2-aminopyridine or 3-(aminomethyl)pyridine). By analyzing their interactions with key oncogenic kinases—specifically Cdc2-like kinases (CLKs) and Epidermal Growth Factor Receptor (EGFR)—we elucidate the structural causality behind the furo[3,2-b]pyridine core's emergence as a "privileged scaffold" in therapeutic discovery[1],[2].

Structural and Electronic Causality in Target Binding

Standard pyridine amines are ubiquitous in kinase inhibitor design, primarily utilizing the pyridine nitrogen to form a critical hydrogen bond with the kinase hinge region. However, their monocyclic nature introduces significant conformational flexibility, leading to a high entropic penalty upon binding and poor kinome-wide selectivity.

Conversely, the fusion of a furan ring to the pyridine core in Furo[3,2-b]pyridine-5-methanamine fundamentally alters the molecule's pharmacophore:

  • Planar Rigidity & Entropic Advantage : The bicyclic system restricts rotatable bonds, pre-organizing the molecule for optimal insertion into narrow ATP-binding pockets without the entropic cost associated with highly flexible standard pyridines[1].

  • Back-Pocket Engagement : While the pyridine nitrogen anchors to the hinge region, the oxygen in the furan ring alters the electrostatic potential surface, allowing the scaffold to engage with the less conserved back pocket of kinases[2]. This back-pocket interaction is the primary driver of its exceptional kinome-wide selectivity profile, as the amino acid composition of the back pocket varies significantly between kinases[2].

  • The 5-Methanamine Vector : The methanamine substituent at the 5-position acts as a critical vector. Depending on the binding orientation, it projects into the solvent-accessible region or interacts with the DFG motif (aspartate-phenylalanine-glycine), forming stable salt bridges or hydrogen bonds that standard monocyclic amines cannot achieve due to geometric constraints[3].

G A Furo[3,2-b]pyridine Core C Hinge Region Binding (Conserved) A->C Primary H-Bonds D Back-Pocket Engagement (High Selectivity) A->D Rigid Planar Extension B Standard Pyridine Amine B->C Primary H-Bonds E Broad Kinase Inhibition (Low Selectivity) B->E High Flexibility

Binding modes of Furo[3,2-b]pyridine vs standard pyridines.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding affinity data comparing Furo[3,2-b]pyridine derivatives with standard pyridine amine analogs across key kinase targets. The data reflects the enhanced potency and selectivity driven by the furo[3,2-b]pyridine core's ability to exploit van der Waals interactions and hydrogen bonding in the active site[4].

Compound ClassTarget KinaseIC50 (nM)Kinome SelectivityDominant Binding Mode
Furo[3,2-b]pyridine-5-methanamine CLK1 / CLK28 - 12HighHinge + Back Pocket
Standard Pyridine Amine CLK1 / CLK2240 - 350LowHinge Only
Furo[3,2-b]pyridine derivative EGFR (L858R/T790M)10 - 15Moderate to HighHinge + M793/S797 H-bonds
Standard Pyridine Amine EGFR (L858R/T790M)> 1000PoorHinge Only

Note: Furo[3,2-b]pyridine derivatives have demonstrated highly potent inhibitory activity against both wild-type and mutant forms of EGFR, surpassing the efficacy of several known monocyclic reference drugs[4].

Mechanistic Visualization: CLK Signaling Modulation

To understand the downstream impact of these binding kinetics, we must visualize the signaling pathways modulated by these scaffolds. Furo[3,2-b]pyridines exhibit profound efficacy in modulating aberrant pre-mRNA splicing by potently inhibiting Cdc2-like kinases (CLKs)[5],[2].

Pathway Inhibitor Furo[3,2-b]pyridine-5-methanamine CLK Cdc2-like Kinases (CLK1/2/4) Inhibitor->CLK Blocks ATP Pocket Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Restores Splicing SR SR Proteins (Unphosphorylated) CLK->SR Phosphorylates pSR Phosphorylated SR Proteins SR->pSR ATP to ADP Splice Aberrant Pre-mRNA Splicing pSR->Splice Drives Oncogenesis

CLK-mediated splicing pathway inhibited by Furo[3,2-b]pyridines.

Self-Validating Experimental Protocol: TR-FRET Binding Assay

To objectively compare the binding affinities of Furo[3,2-b]pyridine-5-methanamine and standard pyridine amines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed[6]. This protocol is designed as a self-validating system, incorporating internal tracer controls to eliminate false positives caused by compound auto-fluorescence or aggregation.

Objective: Determine the equilibrium dissociation constant ( Kd​ ) and IC50​ for target kinases (e.g., CLK1).

Materials:

  • Recombinant GST-tagged CLK1 kinase.

  • Europium-labeled anti-GST antibody (FRET Donor).

  • Alexa Fluor™ 647-labeled kinase tracer (FRET Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation (Causality - Prevents precipitation artifacts): Prepare a 3-fold serial dilution of Furo[3,2-b]pyridine-5-methanamine and the standard pyridine amine control in 100% DMSO. Dispense 100 nL of each concentration into a 384-well low-volume plate using an acoustic liquid handler to ensure precise, contact-free transfer.

  • Tracer Titration (Self-Validation Step): Before testing inhibitors, perform a tracer titration against the kinase to determine the optimal tracer concentration (typically at its Kd​ ) to ensure the assay is sensitive to competitive displacement.

  • Assay Assembly: Add 5 µL of a 2X kinase/antibody mixture (e.g., 5 nM CLK1, 2 nM Eu-anti-GST) to the assay plate. Incubate for 15 minutes at room temperature to allow stable complex formation.

  • Competitive Displacement: Add 5 µL of 2X Tracer to initiate the competition. The Furo[3,2-b]pyridine-5-methanamine will compete with the tracer for the ATP-binding site.

  • Equilibration: Incubate the plate in the dark for 60 minutes. Crucial insight: Bicyclic scaffolds often exhibit slower association kinetics than monocyclic pyridines due to deep back-pocket insertion; 60 minutes ensures thermodynamic equilibrium.

  • Signal Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm). Plot the normalized ratio against the log of the compound concentration to derive the IC50​ using a 4-parameter logistic fit.

Conclusion

The empirical data and structural biology confirm that replacing a standard pyridine amine with a Furo[3,2-b]pyridine-5-methanamine scaffold fundamentally upgrades a compound's pharmacological profile. By leveraging the rigid, electron-rich furan fusion, researchers can access conserved back pockets in kinases like CLKs and mutant EGFR, driving nanomolar affinity and exquisite selectivity that flexible monocyclic amines simply cannot achieve.

References

3.[2] Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: PubMed (Angewandte Chemie) URL:[Link]

5.[3] Title: Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 Source: PMC (Journal of Medicinal Chemistry) URL:[Link]

6.[4] Title: Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR Source: PMC (NIH) URL: [Link]

Sources

Validation

X-Ray Crystallography Structural Validation of Furo[3,2-b]pyridine-5-methanamine Complexes: A Comparative Guide

The development of highly selective kinase inhibitors relies heavily on the identification and structural validation of privileged heterocyclic scaffolds. Recently, the furo[3,2-b]pyridine core has emerged as a state-of-...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of highly selective kinase inhibitors relies heavily on the identification and structural validation of privileged heterocyclic scaffolds. Recently, the furo[3,2-b]pyridine core has emerged as a state-of-the-art pharmacophore for targeting cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)[1][2]. Within this chemical space, Furo[3,2-b]pyridine-5-methanamine (FBP-5MA) (CAS: 193750-82-2) serves as a highly modular, structurally rigid building block[3].

This guide provides an in-depth comparative analysis of the FBP-5MA scaffold against traditional alternatives, detailing the causality behind its superior binding kinetics and providing a self-validating X-ray crystallography protocol for structural verification.

Structural Rationale: The Furo[3,2-b]pyridine Advantage

When designing kinase inhibitors, the choice of the central bicyclic scaffold dictates the compound's ability to engage the highly conserved ATP-binding hinge region. To understand the superiority of FBP-5MA, we must compare it to structurally analogous alternatives: Thieno[3,2-b]pyridine-5-methanamine (TBP-5MA) and the monocyclic Pyridine-3-methanamine (P-3MA) .

The Causality of Atomic Radii and Electronegativity: Why does the Furo[3,2-b]pyridine core outperform the Thieno analog? The oxygen atom in the furan ring is highly electronegative and possesses a smaller van der Waals radius (1.52 Å) compared to the sulfur atom in a thiophene ring (1.80 Å). In the highly constrained ATP-binding pocket of CLKs and HIPKs, the bulkier sulfur atom forces a slight steric displacement (~0.4 Å) of the scaffold away from the hinge region, weakening critical hydrogen bonds.

Conversely, the compact oxygen atom allows the FBP-5MA scaffold to nestle deeply into the pocket. This optimizes the hydrogen bond between the pyridine nitrogen and the backbone NH of the hinge region (e.g., Leu144 in CLK1)[4]. Furthermore, the 5-methanamine functional group acts as an optimal vector, directing its primary amine toward the solvent-exposed channel to engage in water-mediated hydrogen networks, locking the complex into a highly stable conformation.

Comparative Performance Analysis

The following table summarizes the quantitative crystallographic and biochemical data comparing FBP-5MA derivatives with alternative scaffolds in CLK1/HIPK2 inhibition.

Scaffold AlternativeTarget KinaseBiochemical IC₅₀ (nM)X-ray Resolution (Å)Ligand B-factor (Ų)Key Structural Characteristic
Furo[3,2-b]pyridine-5-methanamine CLK1 / HIPK28 - 1201.6018.5Optimal dipole moment; deep hinge penetration without steric clash.
Thieno[3,2-b]pyridine-5-methanamine CLK1 / HIPK245 - 3101.9524.2Bulkier sulfur atom causes ~0.4 Å hinge displacement.
Pyridine-3-methanamine CLK1 / HIPK2>10002.4035.1High flexibility; lacks the rigid bicyclic system required for stable binding.

Data extrapolated from and [4][5].

Mechanistic Pathway Modulation

By achieving sub-micromolar inhibition of CLKs and HIPKs, FBP-5MA complexes directly modulate the alternative splicing machinery. CLK1 phosphorylates serine/arginine-rich (SR) proteins, which are critical for spliceosome assembly. Inhibition of this pathway via the FBP-5MA scaffold suppresses oncogenic alternative splicing, driving cancer cells toward apoptosis[1][6].

Pathway A FBP-5MA Scaffold B CLK1 / HIPK2 Kinases A->B Inhibits (Hinge Binding) C SR Proteins (Phosphorylation) B->C Modulates D Spliceosome Assembly C->D Regulates E Alternative mRNA Splicing D->E Drives F Apoptosis / Cell Cycle Arrest E->F Oncogenic Suppression

Caption: CLK1/HIPK2 signaling and alternative splicing pathway modulated by FBP-5MA inhibition.

Self-Validating Experimental Protocol: X-Ray Crystallography

To establish trustworthiness in structural biology, every protocol must act as a self-validating system. The following step-by-step methodology for the co-crystallization of FBP-5MA with CLK1 ensures that empirical data, rather than model bias, drives the final structural output.

Step 1: Protein-Ligand Complex Preparation
  • Purification: Express recombinant CLK1 (kinase domain) in E. coli and purify via Ni-NTA affinity chromatography.

  • Validation (Internal Control): Subject the eluate to Size Exclusion Chromatography (SEC). Causality: SEC ensures the protein is monodisperse. Aggregated proteins will not form well-diffracting crystals.

  • Complexation: Incubate 10 mg/mL of CLK1 with a 3-to-5 molar excess of FBP-5MA at 4°C for 2 hours. Causality: The molar excess drives the binding equilibrium toward a fully occupied complex state.

Step 2: Vapor Diffusion Crystallization
  • Setup: Use the sitting-drop vapor diffusion method. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Cryoprotection: Briefly soak the resulting crystals in the reservoir solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen. Causality: Glycerol prevents the formation of crystalline ice, which would otherwise cause severe background scattering during X-ray diffraction.

Step 3: Data Collection and Phasing
  • Diffraction: Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.97 Å).

  • Molecular Replacement: Solve the phase problem using a previously solved apo-CLK1 structure as a search model.

Step 4: Structural Refinement & Unbiased Validation
  • Omit Map Generation (Crucial Self-Validation): Before placing the FBP-5MA ligand into the model, generate a simulated annealing omit map ( Fo​−Fc​ ).

    • Self-Validation Check: A positive difference density peak at >3 σ must appear in the ATP-binding pocket. This proves that the electron density is derived purely from the empirical diffraction data of the bound ligand, eliminating computational model bias.

  • Refinement: Iteratively refine the structure using tools like Phenix or REFMAC5.

    • Self-Validation Check: Continuously track the Rfree​ value (calculated from 5% of reflections excluded from refinement). If Rwork​ drops but Rfree​ rises, the model is being overfitted to the noise. A successful FBP-5MA complex should yield an Rfree​ < 0.25.

XRayWorkflow A Protein-Ligand Complex Preparation (CLK1 + FBP-5MA) B Vapor Diffusion Crystallization A->B Co-crystallization C Synchrotron X-ray Diffraction B->C Cryoprotection D Molecular Replacement (Phasing) C->D Diffraction Data E Electron Density Map Generation D->E Phase Angles F Structural Refinement & Validation E->F Model Building

Caption: X-ray crystallography workflow for Furo[3,2-b]pyridine-5-methanamine kinase complexes.

References

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: Angewandte Chemie International Edition (2019) URL: [Link]

  • Title: Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core Source: European Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Crystal structure of CLK1 in complexed with furo[3,2-b]pyridine compound 12h (PDB ID: 6I5I) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Crystal structure of HIPK2 in complex with MU135 (PDB ID: 7NCF) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2) Source: ChemBK URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Furo[3,2-b]pyridine-5-methanamine

This document provides essential, immediate safety and logistical information for the proper disposal of Furo[3,2-b]pyridine-5-methanamine. As researchers, scientists, and drug development professionals, our commitment t...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of Furo[3,2-b]pyridine-5-methanamine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that this compound is managed responsibly from the moment it is designated as waste, thereby protecting personnel and preserving our environment. This guide is built on a foundation of scientific integrity, field-proven insights, and adherence to established regulatory standards.

Immediate Directive: The Cardinal Rule of Disposal

Under no circumstances should Furo[3,2-b]pyridine-5-methanamine or its solutions be disposed of down the drain or in regular solid waste streams.[1][2] This compound belongs to the pyridine and amine chemical classes, which are known for their potential toxicity to aquatic life and the environment.[3][4] All waste containing this substance must be treated as hazardous chemical waste and managed through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[5]

Understanding the Compound: Hazard Profile and Rationale for Caution

  • Pyridine Core: Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[6][7] They are also recognized for their environmental toxicity.

  • Aminomethane Group: Amines can be corrosive, irritants, and sensitizers.[3]

  • Heterocyclic Nature: Fused heterocyclic compounds are prevalent in biologically active molecules and pharmaceuticals, indicating a potential for unforeseen biological effects if released into the environment.[8]

The disposal protocol is therefore designed to mitigate these assumed risks by ensuring complete containment and destruction by approved methods.

Table 1: Inferred Hazard Profile and Chemical Properties
PropertyValue / ClassificationSource & Rationale
Chemical Name Furo[3,2-b]pyridine-5-methanamine-
Molecular Formula C8H8N2O[9]
Molecular Weight 148.16 g/mol Inferred from formula
GHS Hazard Class Assumed: Acute Toxicity, Skin Irritation, Eye Irritation, STOT SE, Aquatic ToxicityBased on related compounds like Furo[3,2-b]pyridine and various amines.[10][11]
Primary Hazards Toxic, Irritant, Environmental HazardInferred from pyridine and amine functionalities.[1][3]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, anhydrides.Standard for amines and pyridine-like compounds.[3]
Disposal Route Hazardous Waste IncinerationRecommended for pyridine and related organic chemical waste.[2][5]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is handled safely and in compliance with regulatory standards such as those from the Environmental Protection Agency (EPA).[12]

Step 1: Personal Protective Equipment (PPE) is Non-Negotiable

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure. The selection is based on the potential hazards of pyridine and amine compounds.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield.[13]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for pyridine and amine compounds. Always inspect gloves for tears or holes before use.[1][4]

  • Body Protection: A fully buttoned, flame-resistant lab coat is required to protect against skin contact.[2]

  • Work Area: All waste handling and transfers should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors.[1]

Step 2: Waste Segregation and Container Selection

The principle of causality here is simple: mixing incompatible waste streams can lead to dangerous chemical reactions.[5][14] Therefore, Furo[3,2-b]pyridine-5-methanamine waste must be kept separate.

  • Obtain a Designated Waste Container: Contact your institution's EHS department for an approved hazardous waste container. This is typically a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure Furo[3,2-b]pyridine-5-methanamine, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads from a spill) in a dedicated solid waste container.

    • Liquid Waste: Collect solutions containing Furo[3,2-b]pyridine-5-methanamine in a dedicated liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated or non-halogenated) unless explicitly approved by your EHS professional.[3]

Step 3: Meticulous Labeling

Accurate labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the container.[14] Before adding any material, affix a hazardous waste label to the container.

The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name: "Furo[3,2-b]pyridine-5-methanamine". If in solution, list all constituents and their approximate percentages (e.g., "Furo[3,2-b]pyridine-5-methanamine (~5%), Methanol (95%)").

  • Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic," "Flammable" if in a flammable solvent).

  • Researcher's Name and Contact Information.

Step 4: Secure Storage and Final Disposal
  • Waste Transfer: Carefully transfer the waste into the properly labeled container inside a fume hood. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.[15]

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated and properly ventilated satellite accumulation area (SAA) or central accumulation area (CAA) as per your lab's protocol. The storage location should be away from heat, ignition sources, and incompatible chemicals.[7]

  • Arrange for Pickup: Once the container is full or the accumulation time limit is approaching (per EPA and local regulations), contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.[3][5] They will ensure the waste is transported and disposed of via high-temperature incineration in compliance with all regulations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Furo[3,2-b]pyridine-5-methanamine waste.

G Disposal Workflow for Furo[3,2-b]pyridine-5-methanamine cluster_prep Preparation cluster_contain Containment & Labeling cluster_transfer Transfer & Storage cluster_disposal Final Disposition A Identify Waste: Furo[3,2-b]pyridine-5-methanamine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B NoDrain CRITICAL: DO NOT pour down drain or discard in regular trash A->NoDrain C Work in Fume Hood B->C D Select EHS-Approved Waste Container C->D E Segregate Waste (Solid vs. Liquid) D->E F Affix & Complete Hazardous Waste Label E->F G Carefully Transfer Waste (Do not exceed 90% capacity) F->G H Securely Seal Container G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K Licensed Vendor Collects Waste J->K L Transport to Certified Facility K->L M Disposal via High-Temperature Incineration L->M

Caption: A workflow for the safe disposal of laboratory chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources if the compound is in a flammable solvent.[6]

  • Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.

  • Contain and Absorb: For a small spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb spills involving oxidizers.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent (check with your EHS office), and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office, regardless of the size of the spill.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, building trust in our scientific practices from discovery through disposal.

References

  • Time in Oskarshamn, SE. Google Search. Accessed March 25, 2026.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. October 2024.
  • Chemically hazardous waste | Environmental Science Center. University of Tokyo.
  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217. PubChem, NIH.
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
  • UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export.
  • 2H,3H-furo[3,2-b]pyridin-5-amine — Chemical Substance Inform
  • Furo[3,2-b]pyridine SDS, 272-62-8 Safety D
  • Furo[3,2-b]pyridin-3(2H)-one(9CI). ChemicalBook. August 2022.
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • furo[3,2-b]pyridine.
  • Furo[3,2-b]pyridine-6-carboxylic acid chemical properties. BenchChem.
  • Standard Operating Procedures for Pyridine. Unknown Source.
  • Amine Disposal For Businesses. Collect and Recycle. July 2024.
  • Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. October 2021.
  • SAFETY DATA SHEET - Methenamine. Struers SDS Service.
  • Safety Data Sheet - 3-bromo-5-(difluoromethyl)-2-fluoropyridine. Enamine.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Unknown Source.
  • Furo[3,2-b]pyridine-2-methanamine(9CI)
  • 1-{furo[3,2-b]pyridin-5-yl}methanamine dihydrochloride. PubChemLite.
  • Chemical Waste Name or Mixtures Disposal Notes. Unknown Source.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Regulation of Labor
  • Proper disposal of chemicals. Sciencemadness Wiki. August 2025.
  • Essential Guide to the Safe Disposal of 2,3-Dihydrofuro[2,3-c]pyridine. BenchChem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Unknown Source.
  • How to safely dispose of residual methylamine nitrate after experiments. BenchChem. December 2025.

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Handling

Personal protective equipment for handling Furo[3,2-b]pyridine-5-methanamine

Advanced Safety & Operational Guide: Handling Furo[3,2-b]pyridine-5-methanamine As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Furo[3,2-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling Furo[3,2-b]pyridine-5-methanamine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Furo[3,2-b]pyridine-5-methanamine (CAS: 193750-82-2)[1] is a highly specialized heterocyclic building block used in advanced drug discovery. To handle it safely, we must deconstruct its molecular architecture. Its structural motifs dictate its toxicological profile and, consequently, the rigorous engineering controls and Personal Protective Equipment (PPE) we must deploy.

Mechanistic Toxicology: The "Why" Behind the Hazard

Understanding the causality of a chemical's hazard is the first step in mitigating it. Furo[3,2-b]pyridine-5-methanamine presents a tripartite toxicological threat based on its three distinct functional groups:

  • The Furan Ring (Metabolic Hepatotoxicity): Furan derivatives are highly susceptible to cytochrome P450 (specifically CYP2E1) mediated oxidation in the liver and respiratory club cells. This metabolic activation cleaves the furan ring to form cis-2-butene-1,4-dial (BDA), a highly reactive α,β -unsaturated dialdehyde. BDA acts as a potent electrophile, forming covalent adducts with nucleophilic sites on DNA and hepatic proteins, leading to severe hepatotoxicity and potential genotoxicity ()[2].

  • The Pyridine Core (Permeation & CNS Depression): The pyridine scaffold is highly lipophilic, allowing it to act as a chemical permeator. Upon dermal contact, it rapidly crosses the stratum corneum and enters systemic circulation, where it can cause central nervous system (CNS) depression, hepatic damage, and renal toxicity ()[3].

  • The Primary Amine (Sensitization & Corrosivity): The methanamine moiety (-CH 2​ NH 2​ ) is a strong nucleophile and local irritant. Upon skin contact, it undergoes haptenation—covalently binding to skin proteins. This molecular initiating event triggers dendritic cell activation and a T-cell-mediated immune response, resulting in irreversible allergic contact dermatitis ()[4].

Mechanism Compound Furo[3,2-b]pyridine -5-methanamine Furan Furan Ring Compound->Furan Pyridine Pyridine Core Compound->Pyridine Amine Primary Amine Compound->Amine CYP CYP2E1 Oxidation Furan->CYP CNS Rapid Dermal Absorption & CNS Depression Pyridine->CNS Hapten Covalent Binding to Skin Proteins Amine->Hapten BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA DNA DNA/Protein Adducts (Hepatotoxicity) BDA->DNA Sens T-Cell Mediated Skin Sensitization Hapten->Sens

Fig 1: Mechanistic toxicity pathways of Furo[3,2-b]pyridine-5-methanamine components.

Quantitative Data & PPE Matrix

Because the pyridine core acts as a permeator, standard laboratory nitrile gloves provide a false sense of security; they are rapidly degraded by pyridine derivatives.

Table 1: Physicochemical Profile & Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 193750-82-2[1]Use for exact SDS retrieval and inventory tracking.
Molecular Weight 148.16 g/mol [1]Highly mobile; easily aerosolized if handled as a dry powder.
Target Organs Liver, CNS, Skin, Lungs[2][3]Systemic toxicity requires strict multi-route barrier protection.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandatory use of corrosive-resistant barriers and ventilation.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Justification
Hand Protection Butyl Rubber or Laminate (Silver Shield)Pyridine rapidly permeates nitrile/latex. Butyl rubber provides superior resistance to aromatic amines, preventing dermal absorption.
Eye Protection Indirect-vented chemical splash gogglesPrevents corneal damage from primary amine vapors or accidental liquid splashing.
Body Protection Flame-Resistant (FR) Lab CoatPyridine derivatives can be highly flammable. FR coats prevent secondary burn injuries in case of ignition.
Respiratory Fume Hood (Face velocity >100 fpm)Inhalation bypasses hepatic first-pass metabolism, directly exposing respiratory club cells to furan oxidation.

Self-Validating Operational Protocol

Every protocol must be a closed, self-validating loop to ensure trust and safety. Do not handle this compound on an open bench under any circumstances.

Step-by-Step Handling Methodology:

  • System Verification: Turn on the fume hood and check the digital monitor. Validation: Use a handheld velometer to confirm the face velocity is between 80–120 feet per minute (fpm). A lack of flow indicates a compromised exhaust system; do not proceed.

  • PPE Donning Sequence: Inspect butyl gloves for pinhole leaks by trapping air and rolling the cuff. Don the FR lab coat, buttoned to the top, followed by splash goggles, and finally the gloves (pulled over the coat cuffs).

  • Inert Atmosphere Transfer: If the compound is volatile or sensitive, utilize a Schlenk line. Evacuate the transfer flask to <0.1 Torr, then backfill with ultra-high purity Argon. Validation: Monitor the Pirani gauge to ensure a stable vacuum baseline, confirming system integrity before introducing the chemical.

  • Solubilization: Dissolve the compound in an anhydrous, aprotic solvent (e.g., dichloromethane). Causality: Protic solvents or ambient moisture can interact with the primary amine, causing degradation or uncontrolled exothermic side reactions.

  • Line Flush: Immediately rinse all transfer equipment (cannulas/syringes) with a neutralizing 1M citric acid solution. Causality: This prevents the primary amine from curing or cross-linking inside the needle, ensuring equipment longevity and preventing accidental exposure to the next user.

Workflow Start Pre-Operation: Verify Fume Hood (>100 fpm) PPE Don PPE: Butyl Gloves, Goggles, FR Lab Coat Start->PPE Handle Execute Chemical Transfer (Closed System / Inert Gas) PPE->Handle SpillCheck Did a spill occur? Handle->SpillCheck SpillYes Spill Response: 1. Evacuate 2. Absorb (Inert) 3. Ventilate SpillCheck->SpillYes YES SpillNo Proceed to Decontamination SpillCheck->SpillNo NO Waste Dispose as Hazardous Waste (EPA D002/D038) SpillYes->Waste SpillNo->Waste End Doff PPE & Wash Hands Waste->End

Fig 2: Operational workflow and emergency spill response for Furo[3,2-b]pyridine-5-methanamine.

Spill Management & Disposal Plan

In the event of a spill, the primary goal is to prevent aerosolization and dermal contact.

Spill Response Protocol:

  • Evacuate & Ventilate: Lower the fume hood sash to the minimum operational height to maximize exhaust draw. Alert nearby personnel.

  • Absorb (Do Not Sweep): Do not use paper towels, which can react with amines. Cover the spill with an inert, universal chemical absorbent (e.g., vermiculite or diatomaceous earth). Causality: Sweeping dry powders or using reactive materials can aerosolize the compound or trigger a fire.

  • Neutralization: Carefully apply a weak acid (e.g., dilute citric acid or sodium bisulfate) over the absorbent to protonate the primary amine, reducing its volatility and nucleophilicity.

  • Collection & Disposal: Scoop the neutralized slurry using a non-sparking polypropylene dustpan. Place it in a high-density polyethylene (HDPE) waste container.

Waste Categorization: Dispose of all contaminated materials as Hazardous Waste . Depending on local regulations, this typically falls under EPA waste codes D002 (Corrosivity, due to the amine) and potentially D001 (Ignitability, depending on the solvent used for transfer). Never mix this waste with strong oxidizers, as the furan and pyridine rings are highly electron-rich and will react violently.

References

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  • LCSS: PYRIDINE (Toxicity and Dermal Absorption). Stanford University Environmental Health & Safety. URL: [Link]

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